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8-Methyl-3-nitroimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 8-Methyl-3-nitroimidazo[1,2-a]pyridine
  • CAS: 67625-32-5

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 8-Methyl-3-nitroimidazo[1,2-a]pyridine

An In-Depth Technical Guide to 8-Methyl-3-nitroimidazo[1,2-a]pyridine Authored by: A Senior Application Scientist Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that serves as the co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Methyl-3-nitroimidazo[1,2-a]pyridine

Authored by: A Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that serves as the core of numerous therapeutically important molecules.[1] Its unique bridged-ring structure confers a rigid, planar geometry that is amenable to broad functionalization, making it a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2]

A particularly compelling subclass is the 3-nitroimidazo[1,2-a]pyridines. The introduction of a nitro group at the C3 position is a critical pharmacophoric element, especially in the development of anti-infective agents.[3] This functional group is often a substrate for parasitic nitroreductases, enzymes that reduce the nitro group to generate cytotoxic radical species, leading to targeted cell death in pathogens like Leishmania and Trypanosoma.[3][4]

This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 8-Methyl-3-nitroimidazo[1,2-a]pyridine . We will delve into its synthesis, elucidate its core physical and spectroscopic properties, explore its chemical reactivity, and discuss its significance within the broader context of drug discovery and development.

I. Synthesis and Mechanism

The synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine is typically achieved via a robust two-step sequence: (1) condensation to form the bicyclic imidazo[1,2-a]pyridine core, followed by (2) regioselective nitration.

Step 1: Cyclocondensation

The foundational imidazo[1,2-a]pyridine ring system is constructed through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][5][6] For the target molecule, the synthesis commences with 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).[7]

The causality behind this choice is the strategic placement of the methyl group, which will ultimately reside at the C8 position of the final heterocyclic product. The α-halocarbonyl partner is typically bromoacetaldehyde or a protected equivalent like 2-bromo-1,1-diethoxyethane, which simplifies handling and reaction control.[7] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to yield 8-methylimidazo[1,2-a]pyridine.

Step 2: Electrophilic Nitration

The subsequent nitration is a critical step that installs the bio-active nitro moiety. The imidazo[1,2-a]pyridine system is electron-rich, particularly the five-membered imidazole ring. Electrophilic substitution is strongly directed to the C3 position. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to control the reaction's exothermicity and prevent over-nitration or degradation.[8] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration A 2-Amino-3-methylpyridine C 8-Methylimidazo[1,2-a]pyridine A->C Condensation/ Cyclization B Bromoacetaldehyde B->C D 8-Methylimidazo[1,2-a]pyridine F 8-Methyl-3-nitroimidazo[1,2-a]pyridine D->F Electrophilic Substitution E HNO₃ / H₂SO₄ E->F

Caption: Synthetic workflow for 8-Methyl-3-nitroimidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[7][8]

Part A: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add 2-bromo-1,1-diethoxyethane (2.0 eq).

  • Slowly add 48% aqueous hydrogen bromide (approx. 0.5 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 90 °C) and stir for 24-36 hours, monitoring for completion by TLC or LC-MS.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 8-methylimidazo[1,2-a]pyridine.

Part B: Synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine

  • To concentrated sulfuric acid, cooled in an ice-water bath to 0 °C, slowly add 8-methylimidazo[1,2-a]pyridine (1.0 eq) in portions, ensuring the temperature remains below 5 °C.

  • With vigorous stirring, add concentrated nitric acid (approx. 6.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Slowly pour the reaction mixture onto crushed ice. The resulting precipitate is the desired product.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under reduced pressure.

  • If necessary, purify the product by recrystallization or silica gel chromatography (eluent: dichloromethane or ethyl acetate/hexane mixture) to yield 8-Methyl-3-nitroimidazo[1,2-a]pyridine as a solid.

II. Physical and Spectroscopic Properties

The accurate characterization of 8-Methyl-3-nitroimidazo[1,2-a]pyridine relies on a combination of physical measurements and spectroscopic analysis. The data presented below are based on the known properties of closely related analogs and theoretical predictions.

PropertyValue / Description
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol [9]
Appearance Expected to be a yellow or brown solid[8][10][11]
Melting Point Not definitively reported; related nitro-analogs melt >160 °C[8][10]
Solubility Generally low solubility in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
¹H NMR (DMSO-d₆) Predicted shifts (δ, ppm): ~9.0-9.2 (d, 1H, H-5), ~8.4 (s, 1H, H-2), ~7.2-7.8 (m, 2H, H-6, H-7), ~2.6 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆) Predicted shifts (δ, ppm): ~145 (C-8a), ~140 (C-3), ~130 (C-5), ~128 (C-7), ~125 (C-2), ~120 (C-8), ~115 (C-6), ~17 (-CH₃)
IR (KBr, cm⁻¹) Characteristic Peaks: ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1640 (C=N stretch), ~1500-1600 (Aromatic C=C stretch)[2]
Mass Spec. (ESI+) m/z: 178.06 [M+H]⁺

III. Chemical Reactivity and Potential Transformations

The chemical behavior of 8-Methyl-3-nitroimidazo[1,2-a]pyridine is dominated by the interplay between the electron-rich heterocyclic core and the potent electron-withdrawing nitro group.

Influence of the Nitro Group

The NO₂ group at the C3 position significantly deactivates the imidazole ring towards further electrophilic attack. Its primary role, however, is electrochemical. The nitro group can undergo reduction to form a nitro radical anion, a key step in its mechanism of antiparasitic action.[3] Complete chemical reduction, typically using reagents like SnCl₂/HCl, sodium dithionite, or catalytic hydrogenation (H₂/Pd-C), converts the nitro group to a primary amine (3-amino-8-methylimidazo[1,2-a]pyridine). This amino derivative is a versatile synthetic intermediate for further functionalization, allowing for the introduction of new substituents through amide bond formation, diazotization, or other amine-based chemistries.

Reactivity of the Pyridine Ring

While the imidazole ring is deactivated, the pyridine ring can participate in nucleophilic substitution reactions, particularly if a suitable leaving group is present at positions 6 or 8.[12] For the title compound, the pyridine ring is generally less reactive but could be susceptible to metallation followed by quenching with an electrophile under specific conditions.

G A 8-Methyl-3-nitroimidazo[1,2-a]pyridine B 8-Methyl-3-aminoimidazo[1,2-a]pyridine A->B Reduction (e.g., SnCl₂, H₂/Pd-C) C Further Derivatization (e.g., Amides, Sulfonamides) B->C Acylation / Sulfonylation

Caption: Key chemical transformations of the title compound.

IV. Biological Significance and Applications

The 3-nitroimidazo[1,2-a]pyridine scaffold is a validated pharmacophore for the development of drugs against kinetoplastid diseases, including leishmaniasis and trypanosomiasis (sleeping sickness).[4][8][10]

  • Mechanism of Action: The efficacy of these compounds is intrinsically linked to their chemical properties. In target parasites, type 1 nitroreductases (NTRs) catalyze the reduction of the C3-nitro group. This process generates reactive nitrogen species, including nitroso and hydroxylamino intermediates and ultimately the nitro radical anion, which induce lethal DNA damage and oxidative stress within the parasite.[3] The selectivity of this mechanism is a key advantage, as mammalian cells typically lack the specific NTRs required for this bioactivation, leading to a favorable therapeutic window.

  • Structure-Activity Relationship (SAR): The substitution pattern on the imidazo[1,2-a]pyridine ring is critical for modulating activity, selectivity, and pharmacokinetic properties. The methyl group at the C8 position, as in the title compound, influences the molecule's lipophilicity and steric profile, which can affect its interaction with the active site of the target enzyme and its overall ADME (absorption, distribution, metabolism, and excretion) properties. Extensive research has shown that modifications at positions 2, 6, and 8 can fine-tune the compound's potency and reduce cytotoxicity.[4][10]

V. Conclusion

8-Methyl-3-nitroimidazo[1,2-a]pyridine is a synthetically accessible heterocyclic compound with significant potential in medicinal chemistry. Its physical and chemical properties are defined by the fused aromatic ring system and the influential C3-nitro group. This nitro group not only governs the molecule's reactivity but is also the cornerstone of its potent antiparasitic activity. A thorough understanding of its synthesis, spectroscopic signature, and chemical behavior is essential for researchers aiming to design and develop next-generation therapeutics based on the privileged 3-nitroimidazo[1,2-a]pyridine scaffold.

References

  • Aladedunye, F. A., et al. (2014). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Molecules. Available at: [Link]

  • Bénard, C., et al. (2015). Original 8-substituted 3-nitroimidazo[1,2-a]pyridines: synthesis and anti-infectious evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sall, D. J., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Fersing, C., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank. Available at: [Link]

  • de Oliveira, R. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 6-Methyl-8-(3-nitrophenyl)-3-(phenethylsulfanylmethyl)imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 7-Methyl-3-nitroimidazo(1,2-a)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Fersing, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]

  • Patel, D. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Discovery Technologies. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]

  • Martinez, R., et al. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Heterocyclic Communications. Available at: [Link]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 3-Nitroimidazo[1,2-a]pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered signific...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" for its wide-ranging pharmacological applications.[1][2][3] Its structural rigidity and ability to engage with a variety of biological targets have made it a cornerstone in the development of therapeutics for infectious diseases and oncology.[3] The introduction of a nitro group at the C-3 position is a critical pharmacomodulation. This feature often transforms the molecule into a prodrug, a bio-reductive "warhead" that remains inert until activated under specific physiological conditions within a target pathogen or cell. This guide provides a detailed exploration of the synthesis, mechanism of action, and therapeutic potential of 3-nitroimidazo[1,2-a]pyridine derivatives, with a focus on their applications in combating tuberculosis, parasitic infections, and cancer.

Antitubercular Activity: A New Paradigm for Resistant Strains

The global health threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has necessitated the development of novel therapeutics with unique mechanisms of action. Nitroimidazole-class drugs, such as Pretomanid, have emerged as a critical component of new treatment regimens for drug-resistant pulmonary TB.[4][5]

Mechanism of Action: A Dual-Pronged Attack

The primary antitubercular mechanism of 3-nitroimidazo[1,2-a]pyridine analogues and related nitroimidazoles is dependent on their status as prodrugs.[6] Their activity is initiated by reductive activation within the Mycobacterium tuberculosis (Mtb) bacillus.

  • Reductive Activation: The process is catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of coenzyme F420, a cofactor unique to mycobacteria and a few other bacterial phyla.[4][5][7] This enzymatic reduction of the nitro group is the pivotal step, generating highly reactive nitrogen species, including nitric oxide (NO).[5][6]

  • Dual-Action Cytotoxicity: The activated metabolites exert their bactericidal effects through two distinct mechanisms depending on the oxygen tension of the environment.[6][8]

    • Aerobic Conditions: Under normal oxygen levels, where Mtb is actively replicating, the activated intermediates inhibit the biosynthesis of mycolic acids.[6] Mycolic acids are essential, long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial defensive barrier. Disruption of this synthesis compromises cell wall integrity, leading to bacterial death.[4][5]

    • Anaerobic (Hypoxic) Conditions: Within the oxygen-deprived environment of granulomas, where Mtb can persist in a dormant, non-replicating state, the activated compound acts as an NO donor.[6] The release of NO functions as a respiratory poison, disrupting cellular respiration and ATP homeostasis, effectively killing even these persistent, hard-to-treat bacilli.[5][6]

This dual mechanism is particularly advantageous, as it allows the drug to target both actively replicating and dormant bacteria, a feature crucial for shortening treatment duration and preventing relapse.[4][9]

Antitubercular Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_Aerobic Aerobic Conditions (Replicating Mtb) cluster_Anaerobic Anaerobic Conditions (Dormant Mtb) Prodrug 3-Nitroimidazo[1,2-a]pyridine (Pretomanid) Ddn Ddn Enzyme (Coenzyme F420-dependent) Prodrug->Ddn Enters Cell ActivatedMetabolite Reactive Nitrogen Species (incl. Nitric Oxide) Ddn->ActivatedMetabolite Reductive Activation MycolicAcid Mycolic Acid Synthesis ActivatedMetabolite->MycolicAcid Inhibition RespiratoryPoisoning Respiratory Poisoning ActivatedMetabolite->RespiratoryPoisoning NO Release CellWall Cell Wall Integrity Disrupted MycolicAcid->CellWall BactericidalEffect Bactericidal Effect CellWall->BactericidalEffect ATP ATP Homeostasis Disrupted RespiratoryPoisoning->ATP ATP->BactericidalEffect

Caption: Reductive activation and dual mechanism of 3-nitroimidazo[1,2-a]pyridines in Mtb.

Quantitative Data: Efficacy Against M. tuberculosis

The potency of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria.

Compound ClassTarget Strain(s)Reported MIC Range (µg/mL)Reference(s)
Pretomanid (PA-824)MDR-TB0.03 - 0.25[10]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating Mtb H37Rv<1 µM[10]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR & XDR-TB strains≤1 µM[10]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines a common high-throughput method for determining the MIC of compounds against Mtb.

  • Preparation: A 96-well microplate is prepared. The outer wells are filled with sterile water to prevent evaporation.

  • Compound Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth across the plate.

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis (e.g., H37Rv strain). Control wells with no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Dye Addition: A freshly prepared mixture of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Antiparasitic Activity: Targeting Neglected Tropical Diseases

Derivatives of the 3-nitroimidazo[1,2-a]pyridine scaffold have shown significant promise against a range of protozoan parasites responsible for neglected tropical diseases, including leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and Human African Trypanosomiasis (Trypanosoma brucei).[11][12][13]

Mechanism of Action: Selective Bioactivation by Parasitic Nitroreductases

The antiparasitic activity mirrors the antitubercular mechanism, relying on the selective bioactivation of the nitro-prodrug within the parasite.

  • Enzymatic Activation: In kinetoplastids like Leishmania, this activation is catalyzed by a mitochondrial type 1 nitroreductase (NTR1).[12][14] This enzyme performs a two-electron reduction of the nitro group, a process that is essential for the drug's efficacy.

  • Cytotoxicity: The reduction generates cytotoxic metabolites that induce lethal damage within the parasite. The selectivity of these compounds is a key advantage; they have minimal effect on host cells, which lack the specific NTR enzymes required for activation.[11] This targeted action minimizes off-target toxicity.

Antiparasitic Mechanism cluster_Parasite Protozoan Parasite Cell (e.g., Leishmania) Prodrug 3-Nitroimidazo[1,2-a]pyridine Derivative NTR1 Type 1 Nitroreductase (NTR1) Prodrug->NTR1 Enters Cell HostCell Host Mammalian Cell (Lacks NTR1) Prodrug->HostCell No Activation CytotoxicMetabolite Cytotoxic Metabolites NTR1->CytotoxicMetabolite Selective Bioactivation ParasiteDeath Parasite Death CytotoxicMetabolite->ParasiteDeath Induces Lethal Damage

Caption: Selective activation of 3-nitroimidazo[1,2-a]pyridines in parasitic cells.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The evaluation of antiparasitic compounds involves determining the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against a host cell line to calculate a selectivity index (SI = CC50/IC50).

Compound IDParasite SpeciesIC50 (µM)Host Cell LineCC50 (µM)Reference(s)
Hit ALeishmania spp.---------[11]
Compound 5L. donovani (amastigote)1.3HepG2> 100[11][12][14]
Compound 5L. infantum (axenic amastigote)1.7THP1> 62.5[11]
Compound 5L. major (amastigote)2.1HepG2> 100[11][12][14]
Compound 5T. brucei brucei1.3HepG2> 100[11][12][14]
Compound 5T. cruzi2.2HepG2> 100[11][12][14]
Experimental Protocol: In Vitro Anti-leishmanial Amastigote Assay

This protocol assesses compound efficacy against the clinically relevant intracellular stage of the Leishmania parasite.

  • Cell Culture: Human monocytic cells (e.g., THP-1) are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes. The parasites are phagocytosed and transform into amastigotes within the macrophages.

  • Compound Treatment: After infection, the cells are washed to remove extracellular parasites, and medium containing serial dilutions of the test compounds is added.

  • Incubation: Plates are incubated for 72 hours to allow for amastigote proliferation and for the compound to exert its effect.

  • Quantification: The plates are fixed, stained with a DNA dye (e.g., Giemsa or DAPI), and the number of amastigotes per macrophage is counted using microscopy.

  • Data Analysis: The percentage of infection inhibition relative to untreated controls is calculated, and the IC50 value is determined using a dose-response curve.

Anticancer Activity: A Scaffold for Targeted Therapies

While the broader imidazo[1,2-a]pyridine class is widely explored in oncology,[3][15] specific research into 3-nitro derivatives is an emerging area. Studies have shown that compounds from this family can induce apoptosis, inhibit kinases, and modulate key signaling pathways involved in tumor progression.[3][16]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer properties of imidazo[1,2-a]pyridine derivatives often stem from their ability to interact with specific molecular targets within cancer cells.

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. By blocking the activity of oncogenic kinases, these compounds can halt tumor progression.[3]

  • Apoptosis Induction: Some compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. One study demonstrated that a 3-aminoimidazo[1,2-α]pyridine derivative bearing a nitro group on a C-2 phenyl substituent showed potent activity against the HT-29 colon cancer cell line.[17] Another investigation found that imidazo[1,2-a]pyridines could induce apoptosis by increasing levels of Bax and cleaved caspases 3 and 9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[16]

  • Covalent Inhibition: The scaffold has also been successfully utilized to develop covalent inhibitors, such as those targeting the KRAS G12C mutation, a key driver in several intractable cancers.[18]

Anticancer Mechanism cluster_Pathway Cancer Cell Signaling Compound Imidazo[1,2-a]pyridine Derivative Kinase Oncogenic Kinase (e.g., KRAS, PI3K) Compound->Kinase Inhibition Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induction Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Kinase->Apoptosis Inhibits TumorGrowth Tumor Growth Proliferation->TumorGrowth ApoptosisInhibited Apoptosis Induced Apoptosis->ApoptosisInhibited

Caption: General mechanisms of anticancer activity for imidazo[1,2-a]pyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity Against Cancer Cell Lines

The anticancer potential is assessed by determining the IC50 values against various cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference(s)
12 Nitro group at C-2 phenyl, p-chlorophenyl at C-3HT-29 (Colon)4.15 ± 2.93[17]
14 Tolyl at C-2, p-chlorophenyl amine at C-3B16F10 (Melanoma)21.75 ± 0.81[17]
18 2,4-difluorophenyl at C-2, p-chlorophenyl amine at C-3B16F10 (Melanoma)14.39 ± 0.04[17]
IP-5 (Structure not detailed)HCC1937 (Breast)45[16]
IP-6 (Structure not detailed)HCC1937 (Breast)47.7[16]
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for measuring the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against compound concentration.

Conclusion and Future Directions

The 3-nitroimidazo[1,2-a]pyridine scaffold represents a versatile and potent platform for the development of novel therapeutics. Its reliance on bioreductive activation provides a powerful strategy for achieving selectivity and targeting pathogens and diseases with unique metabolic pathways, most notably in the treatment of multidrug-resistant tuberculosis and neglected parasitic diseases. While its application in oncology is still developing, the broader imidazo[1,2-a]pyridine class demonstrates clear potential for creating targeted anticancer agents.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, such as improving aqueous solubility and metabolic stability, to enhance their in vivo efficacy and safety profiles.[19] Further elucidation of structure-activity relationships (SAR) will enable the rational design of next-generation compounds with enhanced potency and reduced off-target effects, solidifying the role of this remarkable scaffold in modern drug discovery.

References

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  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - PMC. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity | ACS Medicinal Chemistry Letters. (2018, December 19). American Chemical Society Publications. Retrieved March 14, 2026, from [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2024, March 5). MDPI. Retrieved March 14, 2026, from [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2025, December 6). ResearchGate. Retrieved March 14, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of Nitro-Containing Imidazopyridines

Introduction: A New Paradigm in Mycobacterial Chemotherapy The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has rendered many conventional therapeutic regim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Paradigm in Mycobacterial Chemotherapy

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has rendered many conventional therapeutic regimens ineffective, creating an urgent need for novel antimicrobial agents with unique mechanisms of action.[1][2] Nitro-containing imidazopyridines, a class of bicyclic nitroimidazoles, have risen to this challenge, offering potent bactericidal activity against both replicating and non-replicating, persistent Mtb.[3][4][5] This guide focuses on the two leading compounds in this class, Pretomanid (PA-824) and Delamanid (OPC-67683), which have become cornerstone components of new treatment regimens for drug-resistant tuberculosis.[6][7][8]

This document provides a detailed exploration of their sophisticated, multi-faceted mechanism of action, the molecular basis of bacterial resistance, and the experimental methodologies crucial for their study. We will delve into the causality behind experimental designs, offering insights grounded in established scientific principles for researchers and drug development professionals.

Core Mechanism: A Tale of Two States

The efficacy of nitro-containing imidazopyridines stems from a dual mechanism of action that targets Mtb in both its aerobic (actively replicating) and anaerobic (non-replicating, persistent) states.[3][8][9] This dual activity is critical for eradicating the diverse populations of mycobacteria within a host, which is a key factor in shortening treatment duration.[5] The entire process is contingent on the drug's activation within the mycobacterial cell, a step that is both the key to its efficacy and a primary locus for resistance.

Part 1: The Ignition - Reductive Bioactivation

Pretomanid and Delamanid are prodrugs, meaning they are administered in an inactive form and require metabolic activation specifically within the mycobacterial cell to exert their bactericidal effects.[5][7][9][10] This bioactivation is a multi-step process orchestrated by a unique mycobacterial enzymatic system that is absent in mammalian cells, providing a basis for their selective toxicity.[5][11]

The central pathway involves two key components:

  • Coenzyme F420: A deazaflavin coenzyme unique to mycobacteria and other actinobacteria.[8]

  • Deazaflavin-Dependent Nitroreductase (Ddn): The enzyme, encoded by the gene Rv3547, that directly catalyzes the reduction of the nitroimidazole prodrug.[4][7][11][12]

The activation cascade begins with the reduction of the oxidized form of coenzyme F420 to its active, reduced form, F420H2. This reaction is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[9][13] Subsequently, Ddn utilizes F420H2 as a hydride donor to reduce the nitro group of the imidazopyridine prodrug.[10][13][14] This reduction is not a simple inactivation; it transforms the stable prodrug into highly reactive nitrogen species, including nitric oxide (NO), and other radical intermediates.[6][14][15]

G cluster_0 Mycobacterial Cytoplasm G6P Glucose-6-Phosphate Fgd1 Fgd1 Enzyme G6P->Fgd1 Oxidized PGL 6-Phospho-gluconolactone Fgd1->PGL F420_red Coenzyme F420H2 (Reduced) Fgd1->F420_red Reduced F420_ox Coenzyme F420 (Oxidized) F420_ox->Fgd1 Ddn Ddn Enzyme (Rv3547) F420_red->Ddn Prodrug Nitro-imidazopyridine (Pretomanid/Delamanid) Prodrug->Ddn Ddn->F420_ox Re-oxidized ActiveDrug Reactive Nitrogen Species (NO) + Des-nitro metabolites Ddn->ActiveDrug Activated G cluster_aerobic Aerobic Conditions (Replicating Mtb) cluster_anaerobic Anaerobic Conditions (Persistent Mtb) Prodrug Nitro-imidazopyridine Prodrug Activation Reductive Activation (Ddn/F420H2) Prodrug->Activation RNS Reactive Nitrogen Species (RNS) & Metabolites Activation->RNS Mycolic_Acid Mycolic Acid Synthesis RNS->Mycolic_Acid Respiration Cellular Respiration (Electron Transport Chain) RNS->Respiration Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Inhibited Lysis Bacterial Lysis Cell_Wall->Lysis ATP ATP Synthesis Blocked Respiration->ATP Poisoned Death Cell Death ATP->Death

Caption: Dual mechanism of action of activated nitro-imidazopyridines.

Mechanisms of Resistance

As with any potent antimicrobial, the development of resistance is a significant concern. For nitro-imidazopyridines, resistance is not typically conferred by drug efflux or target modification, but almost exclusively by mutations that prevent the drug's bioactivation. [5][8][16] Mutations in any of the genes essential for the F420-dependent activation pathway can lead to resistance. [8][16][17]This provides a relatively large mutational target size for the bacteria. [8]

Gene(s) Function Consequence of Mutation
ddn (Rv3547) Encodes the Deazaflavin-Dependent Nitroreductase that directly activates the prodrug. [13][16][17] Loss of function prevents prodrug reduction, leading to high-level resistance. [14][17]
fgd1 Encodes F420-dependent glucose-6-phosphate dehydrogenase, which reduces F420. [8][9] Impaired regeneration of F420H2, the co-substrate for Ddn, resulting in resistance. [8][17]

| fbiA, fbiB, fbiC, fbiD | Encode enzymes essential for the biosynthesis of the Coenzyme F420 cofactor itself. [8][16][17]| Absence of the F420 cofactor prevents the entire activation pathway, conferring resistance. [8][17]|

Because both Pretomanid and Delamanid rely on the same activation pathway, cross-resistance is common. [8][18]An isolate with a loss-of-function mutation in fgd1 or one of the fbi genes will typically be resistant to both drugs. [18]However, some mutations in ddn can be specific, leading to resistance to one drug while retaining susceptibility to the other, highlighting subtle differences in how the two molecules interact with the enzyme. [8][14]

Experimental Methodologies for Mechanistic Elucidation

Investigating the mechanism of action and resistance requires a suite of specialized biochemical and microbiological assays. The protocols described here are foundational for any laboratory working with these compounds.

Protocol 1: Nitroreductase (Ddn) Activity Assay

Objective: To quantify the enzymatic activity of Ddn in cell lysates or with purified protein, which is essential for confirming the functional impact of ddn mutations or for screening new compounds as potential Ddn substrates.

Rationale: This assay directly measures the core activation step. A luminometric or fluorescent "turn-on" assay is preferred over older colorimetric methods due to its superior sensitivity and wider dynamic range, allowing for the detection of low levels of enzyme activity. [19][20][21] Methodology (Luminometric Assay):

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol.

    • F420H2 (Substrate): Prepare reduced F420H2 from purified F420 using Fgd1 and Glucose-6-Phosphate, or use a chemical reducing agent like sodium borohydride, followed by purification. Store anaerobically in aliquots at -80°C.

    • Nitroreductase Substrate: A luciferin-based derivative that becomes a substrate for luciferase only after reduction by a nitroreductase. [19][21] * Enzyme Source: Purified Ddn protein or clarified Mtb cell lysate.

    • Luciferase Detection Reagent: Commercially available reagent containing luciferase, ATP, and luciferin.

  • Assay Procedure:

    • Work in a 96-well, opaque white microplate suitable for luminescence.

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the enzyme source (e.g., cell lysate diluted to 1 mg/mL total protein). Include a "no-enzyme" control well with buffer only.

    • Add 20 µL of F420H2 to a final concentration of 50 µM.

    • To initiate the reaction, add 20 µL of the luminometric nitroreductase substrate (e.g., to a final concentration of 10 µM).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Add 100 µL of the luciferase detection reagent to each well.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from the "no-enzyme" control wells.

    • Enzyme activity is proportional to the relative light units (RLU). Compare the activity of wild-type vs. mutant lysates to determine the functional consequence of mutations.

Protocol 2: Metabolite Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify the prodrug and its metabolites (e.g., des-nitro forms) within Mtb cells, providing direct evidence of bioactivation. [15][22] Rationale: LC-MS is a powerful and indispensable tool in drug metabolism studies. [23][24]It separates complex mixtures of molecules and provides high-resolution mass data, allowing for the unambiguous identification of parent drugs and their biotransformation products. [22][25]This method confirms that the drug is being processed as hypothesized and can reveal novel metabolic pathways.

Methodology:

  • Sample Preparation:

    • Grow Mtb cultures (e.g., H37Rv) to mid-log phase (OD600 ~0.6-0.8).

    • Add the nitro-imidazopyridine (e.g., Pretomanid) to a final concentration of 10x the Minimum Inhibitory Concentration (MIC).

    • Incubate for a defined period (e.g., 24 hours) at 37°C.

    • Harvest the cells by centrifugation at 4,000 x g for 10 minutes. Wash the pellet twice with cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Resuspend the cell pellet in 1 mL of a 1:1 mixture of acetonitrile and methanol.

    • Lyse the cells using a bead beater with 0.1 mm silica beads (e.g., 3 cycles of 45 seconds at 6 m/s).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites. Filter through a 0.22 µm syringe filter.

  • LC-MS Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system. [25] * Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • MS Method: Operate in both positive and negative electrospray ionization (ESI) modes. Acquire full scan data from m/z 100-1000. Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation patterns for structural elucidation. [25]

  • Data Analysis:

    • Extract ion chromatograms for the exact mass of the parent drug and its predicted metabolites (e.g., des-nitro Pretomanid).

    • Compare the retention times and fragmentation patterns (MS/MS spectra) to authentic chemical standards if available.

    • Use metabolite identification software (e.g., METLIN, MassBank) to search for potential matches based on exact mass and fragmentation data. [25]

Protocol 3: Phenotypic Drug Susceptibility Testing (DST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a nitro-imidazopyridine against Mtb isolates, the gold standard for assessing resistance.

Rationale: While genotypic methods that sequence resistance-associated genes are rapid, they can miss novel resistance mechanisms. [1][26]Phenotypic DST directly measures the ability of the drug to inhibit bacterial growth, providing a definitive answer on susceptibility or resistance. [27] Methodology (Microplate Alamar Blue Assay - MABA):

  • Preparation:

    • Prepare a serial 2-fold dilution of the drug in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC. Drug concentrations should span the expected MIC range.

    • Prepare an Mtb inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1, then diluting 1:50 in 7H9 broth.

    • Include a "drug-free" growth control well and a "no bacteria" sterility control well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing 100 µL of drug solution.

    • Seal the plate in a secondary container (e.g., a zip-lock bag) and incubate at 37°C for 7 days.

  • Development and Reading:

    • After incubation, add 32.5 µL of Alamar Blue/Tween 80 solution (a mixture of Alamar Blue reagent and 10% Tween 80) to each well.

    • Re-incubate the plate for 24 hours.

    • Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Conclusion and Future Outlook

The nitro-containing imidazopyridines, exemplified by Pretomanid and Delamanid, represent a triumph of modern drug discovery against a formidable pathogen. Their unique, mycobacteria-specific activation pathway and dual mechanism of action make them potent weapons against both active and persistent forms of Mtb. Understanding this mechanism in detail is not merely an academic exercise; it is fundamental to anticipating and overcoming resistance, guiding the development of next-generation analogues, and optimizing their use in combination therapies. The experimental frameworks provided herein serve as a foundation for researchers to continue unraveling the complexities of these remarkable drugs, ensuring their continued efficacy in the global fight against tuberculosis.

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Exploratory

Discovery of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and its analogs

Discovery and Development of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and Its Analogs: A Technical Whitepaper Introduction & Pharmacological Rationale The imidazo[1,2-a]pyridine scaffold represents a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Development of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and Its Analogs: A Technical Whitepaper

Introduction & Pharmacological Rationale

The imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, frequently leveraged for its favorable physicochemical properties and structural mimicry of endogenous purines. However, the strategic functionalization of this core—specifically the introduction of a nitro group at the 3-position and a methyl group at the 8-position—transforms the scaffold into a highly specialized, pathogen-selective prodrug.

The discovery of 3-nitroimidazo[1,2-a]pyridines has injected new momentum into the drug development pipeline for neglected tropical diseases (NTDs), particularly Leishmaniasis and Human African Trypanosomiasis (HAT)[1]. The 3-nitro group is not merely a structural appendage; it is the mechanistic warhead. These compounds act as prodrugs that require bioactivation by parasitic type 1 nitroreductases (NTR1), enzymes absent in mammalian cells, thereby conferring a high selectivity index[1].

The addition of an 8-methyl group (yielding 8-methyl-3-nitroimidazo[1,2-a]pyridine analogs) is a deliberate structural optimization. Unsubstituted imidazo[1,2-a]pyridines often suffer from rapid hepatic clearance due to cytochrome P450-mediated oxidation at electron-rich positions. Strategic methylation at the 8-position sterically shields the adjacent ring junction, modulates the electronic distribution to fine-tune the reduction potential of the 3-nitro group, and effectively blocks metabolic soft spots, thereby improving the pharmacokinetic half-life and microsomal stability[2].

Mechanism of Action: Nitroreductase-Mediated Bioactivation

The causality behind the antiparasitic efficacy of 8-methyl-3-nitroimidazo[1,2-a]pyridines lies in their targeted redox chemistry. Mammalian cells lack the specific mitochondrial type 1 nitroreductase (NTR1) found in Leishmania spp. and Trypanosoma brucei.

When the prodrug enters the parasite, NTR1 catalyzes a highly specific two-electron reduction of the 3-nitro group. This process generates a reactive nitro radical anion and subsequent hydroxylamine intermediates. These reactive electrophilic species covalently bind to parasitic DNA, proteins, and lipids, inducing catastrophic oxidative stress and irreversible DNA damage, ultimately leading to parasite apoptosis[1].

Pathway A 8-Methyl-3-nitroimidazo [1,2-a]pyridine B Parasitic NTR1 (Bioactivation) A->B Cellular Uptake C Reactive Nitro Radical Anion B->C 2-e⁻ Reduction D DNA Damage & Oxidative Stress C->D Parasite Death

Fig 1: NTR1-mediated bioactivation pathway of 3-nitroimidazo[1,2-a]pyridine prodrugs.

Synthetic Methodologies & Optimization

The synthesis of 8-methyl-3-nitroimidazo[1,2-a]pyridines requires the precise construction of the bicyclic core while tolerating the highly electron-withdrawing nitro group. Two primary, field-proven methodologies have emerged to achieve this via the condensation of 2-amino-3-methylpyridine with nitroalkenes (e.g., nitrostyrenes).

Route A: Sodium Dichloroiodide (NaICl2) Mediation This approach utilizes NaICl2 as a mild, safe source of electrophilic iodine. It facilitates the initial intermolecular Michael addition of the aminopyridine to the nitroalkene, followed by an intramolecular oxidative cyclization. This method is highly scalable and avoids the harshness of elemental halogens, providing excellent functional group tolerance[3].

Route B: Cu(I)-Catalyzed Aerobic Oxidative Coupling Driven by green chemistry principles, this route employs a Copper(I) catalyst with ambient air as the terminal oxidant. It bypasses the need for stoichiometric, toxic oxidants. The Cu(I) species coordinates with the nitrogen atoms, lowering the activation energy for the critical C-N bond formation and subsequent aromatization, yielding the desired analogs with high atom economy[4].

Workflow N1 2-Amino-3-methylpyridine + Nitroalkene N2 Oxidative Coupling (NaICl2 or Cu/Air) N1->N2 Solvent/Heat N3 Michael Addition Intermediate N2->N3 N4 Intramolecular Cyclization N3->N4 -H2O / Oxidation N5 8-Methyl-3-nitro-2-aryl imidazo[1,2-a]pyridine N4->N5 Aromatization

Fig 2: Synthetic workflow for 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

Modulating the 2-position with various aryl groups while maintaining the 8-methyl and 3-nitro substituents allows researchers to fine-tune lipophilicity and target affinity. Below is a summarized dataset of key 8-methyl-3-nitroimidazo[1,2-a]pyridine analogs, demonstrating the robust physical properties and synthetic viability across different methodologies[3][4].

Compound IDR2 SubstituentR8 SubstituentMelting Point (°C)Synthetic Route
3ba PhenylMethyl166–168Cu(I)/Air Oxidation[4]
3bb m-TolylMethyl190–192Cu(I)/Air Oxidation[4]
3bc p-TolylMethyl102–104Cu(I)/Air Oxidation[4]
3bj 3-BromophenylMethyl188–190Cu(I)/Air Oxidation[4]
3j 4-MethoxyphenylMethyl148–150NaICl2 Mediated[3]
3k 4-FluorophenylMethyl194–198NaICl2 Mediated[3]

Note: Analogs in this class routinely exhibit submicromolar to low-micromolar activity against Leishmania infantum axenic amastigotes, with CC50 values >100 µM in human THP1 cell lines, indicating an excellent safety profile[2][5].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 8-Methyl-3-nitro-2-phenylimidazo[1,2-a]pyridine (NaICl2 Method)

Rationale: This protocol leverages NaICl2 to achieve high regioselectivity without over-oxidation.

  • Reagent Preparation: In a dry, round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 mmol, 1.0 equiv) and trans-β-nitrostyrene (1.2 mmol, 1.2 equiv) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Oxidant Addition: Dropwise add an aqueous solution of NaICl2 (0.1 mmol, 0.1 equiv) to the stirring mixture at room temperature.

  • Reaction Execution: Elevate the temperature to 80 °C and stir for 1.5 hours. Causality check: The mild heat overcomes the activation barrier for the intramolecular cyclization step. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 7:3).

  • Workup: Quench the reaction with ice-cold water and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product using silica gel column chromatography. Self-Validation: Confirm the structure via 1H NMR (CDCl3); look for the diagnostic doublet of the H-5 proton at ~9.35 ppm and the singlet of the 8-methyl group at ~2.70 ppm[3][4].

Protocol 2: In Vitro Antileishmanial Screening Assay

Rationale: A phenotypic assay on the promastigote stage ensures that only cell-permeable, NTR1-activated compounds are advanced.

  • Parasite Culture: Culture Leishmania infantum promastigotes in RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Calf Serum (FCS) at 26 °C.

  • Plating: Seed the parasites into 96-well microtiter plates at a density of 1×105 cells/well.

  • Compound Dosing: Add serial dilutions of the synthesized 8-methyl analogs (ranging from 0.1 µM to 100 µM). Include Miltefosine and Fexinidazole as positive controls, and 1% DMSO as a vehicle control.

  • Incubation & Readout: Incubate the plates at 26 °C for 72 hours. Add 10 µL of resazurin solution (cell viability indicator) to each well and incubate for an additional 4 hours.

  • Data Analysis & Validation: Measure fluorescence (Ex: 530 nm / Em: 590 nm). Self-Validation: Calculate the Z-factor for the assay plates. A Z-factor > 0.5 validates the assay. Determine the IC50 using non-linear regression analysis[1][5].

Conclusion

The discovery of 8-methyl-3-nitroimidazo[1,2-a]pyridine and its analogs marks a significant milestone in the targeted treatment of kinetoplastid infections. By exploiting the unique enzymatic landscape of the parasite (NTR1) and utilizing strategic structural modifications (8-methylation) to bypass mammalian metabolic liabilities, this scaffold exemplifies the power of rational drug design. Future development will likely focus on optimizing the 2-position substituents to further enhance aqueous solubility while maintaining the potent submicromolar efficacy of the core pharmacophore.

References

  • Title: Discovery of antileishmanial hits in the 3-nitroimidazo[1,2-a]pyridine series via newly optimized tetrakis(dimethylamino)ethylene (TDAE) methodology at position 2 Source: nih.gov URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: acs.org URL: [Link]

  • Title: Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity Source: acs.org URL: [Link]

  • Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: mdpi.com URL: [Link]

Sources

Foundational

In Silico Modeling of 8-Methyl-3-nitroimidazo[1,2-a]pyridine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a nitro group, as seen in 8-Methyl-3-nitroimidazo[1,2-a]pyridine, adds a layer of chemical complexity and potential for unique biological interactions, warranting a detailed in silico investigation. This guide provides a comprehensive, technically-focused framework for modeling the interactions of 8-Methyl-3-nitroimidazo[1,2-a]pyridine with protein targets. We will delve into the rationale behind methodological choices, from ligand preparation to advanced molecular dynamics simulations, empowering researchers to rigorously probe the therapeutic potential of this promising scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and the Role of In Silico Modeling

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] Its derivatives have been successfully developed into marketed drugs, and ongoing research continues to unveil novel biological activities, including antiviral, antifungal, and antitubercular properties.[1][2][3] The addition of a nitro group at the 3-position, as in our molecule of interest, is particularly intriguing. Nitroaromatic compounds are known to be susceptible to enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates capable of covalent modification of target proteins or DNA.[4] This highlights the critical need for in silico models that can account for both non-covalent and potential covalent interactions.

In silico modeling provides a powerful and cost-effective avenue to explore the structure-activity relationships (SAR) of novel compounds like 8-Methyl-3-nitroimidazo[1,2-a]pyridine.[5] By simulating the interactions between the small molecule and its putative protein targets, we can predict binding affinities, elucidate binding modes, and generate hypotheses to guide further experimental work. This guide will walk through a logical, multi-step in silico workflow, providing both the "how" and the "why" for each stage.

The In Silico Workflow: A Step-by-Step Guide

Our in silico investigation will follow a structured workflow designed to provide a holistic understanding of the potential interactions of 8-Methyl-3-nitroimidazo[1,2-a]pyridine.

G A Ligand Preparation C Molecular Docking (Non-covalent) A->C D Covalent Docking (Hypothesis-driven) A->D B Target Identification & Preparation B->C B->D E Molecular Dynamics Simulations C->E D->E F Binding Free Energy Calculations E->F

Caption: A generalized workflow for the in silico modeling of small molecule-protein interactions.

Part 1: Ligand Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. For our ligand, 8-Methyl-3-nitroimidazo[1,2-a]pyridine, this involves several crucial steps.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2D structure of 8-Methyl-3-nitroimidazo[1,2-a]pyridine using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling suites, like Schrödinger's Maestro or MOE, can perform this conversion.

  • Ligand Tautomerism and Ionization States: At physiological pH (typically modeled as 7.4), the ligand may exist in different tautomeric and ionization states. It is crucial to generate all plausible states. Tools like LigPrep (Schrödinger) or the Protonate 3D application in MOE are invaluable for this step. For imidazo[1,2-a]pyridines, the nitrogen atoms in the imidazole ring are potential sites of protonation.[6]

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to relieve any steric strain and arrive at a low-energy conformation. This is typically done using a suitable force field, such as OPLS4 or MMFF94.

Expertise & Causality: The nitro group is a strong electron-withdrawing group, which will influence the electronic distribution across the entire imidazo[1,2-a]pyridine ring system. This can affect the pKa of the ring nitrogens and the preferred tautomeric states. By generating all plausible ionization and tautomeric states, we ensure that we are not prematurely discarding a biologically relevant form of the molecule.

Part 2: Target Identification and Preparation

The choice of protein target is paramount. Given the broad bioactivity of the imidazo[1,2-a]pyridine scaffold, several potential targets could be considered. For the purpose of this guide, we will hypothesize a target based on known activities of similar compounds. For instance, various imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), making it a plausible target for our investigation.[7]

Step-by-Step Protocol:

  • Protein Data Bank (PDB) Search: Identify a high-resolution crystal structure of the target protein from the PDB. For COX-2, a structure co-crystallized with a known inhibitor (e.g., PDB ID: 3PGH) would be ideal.

  • Protein Preparation: The raw PDB structure needs to be prepared for docking. This typically involves:

    • Removing water molecules that are not involved in binding.

    • Adding hydrogen atoms.

    • Assigning correct bond orders.

    • Repairing any missing side chains or loops.

    • Optimizing the hydrogen-bonding network.

    • A brief, constrained energy minimization to relieve any steric clashes.

    • Protein preparation wizards in software like Schrödinger's Maestro or UCSF Chimera automate many of these steps.

  • Binding Site Definition: The binding site for docking needs to be defined. This is typically done by creating a grid or sphere around the co-crystallized ligand or by using a site-finding algorithm.

Trustworthiness & Self-Validation: Using a protein structure that is co-crystallized with a ligand similar to our compound of interest provides a self-validating system. We can first re-dock the co-crystallized ligand and if the docking protocol can reproduce the experimental binding pose (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), it lends confidence to the docking results for our novel compound.

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will consider both non-covalent and potential covalent docking scenarios.

Non-Covalent Docking:

This is the standard approach to predict binding poses and estimate binding affinity.

Step-by-Step Protocol:

  • Grid Generation: A grid representing the receptor's properties (e.g., electrostatic potential, van der Waals interactions) is generated within the defined binding site.

  • Ligand Docking: The prepared conformers of 8-Methyl-3-nitroimidazo[1,2-a]pyridine are then docked into the receptor grid using a docking program like Glide (Schrödinger), AutoDock Vina, or GOLD.

  • Pose Analysis and Scoring: The resulting docking poses are ranked based on a scoring function, which estimates the binding free energy. The top-ranked poses should be visually inspected for chemically sensible interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions).

Covalent Docking (Hypothesis-Driven):

Given the presence of the nitro group, we should also consider the possibility of covalent bond formation following bioreduction. This is a more complex, hypothesis-driven approach.

Step-by-Step Protocol:

  • Hypothesize the Reactive Metabolite: Based on known nitroaromatic biochemistry, hypothesize the structure of the reactive metabolite (e.g., a nitroso or hydroxylamine derivative).

  • Identify a Reactive Residue: Identify a nucleophilic amino acid residue (e.g., Cys, Ser, Lys) in the binding site that could potentially form a covalent bond with the reactive metabolite.

  • Perform Covalent Docking: Use a specialized covalent docking program (e.g., Schrödinger's Covalent Docking workflow) to model the formation of the covalent bond.

Authoritative Grounding: The biological activity of some nitroheterocyclic compounds is known to involve the formation of electrophilic metabolites that react with cellular components.[4] Therefore, exploring the possibility of covalent interactions is a scientifically sound approach.

Docking Parameter Typical Value/Choice Rationale
Docking Algorithm Glide SP/XP, AutoDock VinaBalance of speed and accuracy.
Scoring Function GlideScore, Vina ScoreEmpirically derived to estimate binding affinity.
Number of Poses 10-20 per ligandTo ensure adequate sampling of conformational space.
Grid Size Centered on known ligand, 20x20x20 ÅTo encompass the entire binding pocket.
Part 4: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.

G A System Setup (Solvation, Ionization) B Minimization A->B C Equilibration (NVT, NPT) B->C D Production MD C->D E Trajectory Analysis D->E

Caption: The sequential stages of a molecular dynamics simulation workflow.

Step-by-Step Protocol:

  • System Setup: The top-ranked docked pose is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Minimization: The entire system is energy minimized to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to 1 atm. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production MD: Once the system is equilibrated, the production simulation is run for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, identify key interactions, and calculate properties like RMSD and root-mean-square fluctuation (RMSF).

Expertise & Causality: MD simulations provide a more realistic representation of the biological environment by including explicit solvent and allowing for the flexibility of both the ligand and the protein. This can reveal important dynamic interactions that are missed in static docking studies.

Part 5: Binding Free Energy Calculations

The final step is to calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores.

Step-by-Step Protocol:

  • MM/GBSA or MM/PBSA: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for calculating binding free energies from MD trajectories.

  • Energy Calculation: These methods calculate the free energy of the complex, the receptor, and the ligand, and the binding free energy is the difference between these values.

  • Per-Residue Decomposition: This analysis can be performed to identify the key amino acid residues contributing to the binding affinity.

Simulation Parameter Typical Value/Choice Rationale
Force Field AMBER, CHARMMWidely used and validated for biomolecular simulations.
Water Model TIP3P, SPC/EStandard choices for explicit solvent simulations.
Simulation Time 100-500 nsTo allow for sufficient sampling of conformational space.
Ensemble NPTSimulates constant pressure and temperature conditions.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of 8-Methyl-3-nitroimidazo[1,2-a]pyridine. By following these steps, researchers can generate robust hypotheses about the compound's mechanism of action and guide further experimental validation. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic innovation, and the application of rigorous in silico modeling will be instrumental in unlocking its full potential.[8][9]

Future work could involve the use of more advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) to more accurately model the electronic effects of the nitro group and the potential for covalent bond formation. Additionally, these in silico models can be used to design novel derivatives of 8-Methyl-3-nitroimidazo[1,2-a]pyridine with improved potency and selectivity.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Protein Data Bank. [Link]

  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. ResearchGate. [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). EDG-C-Journal. [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science. [Link]

  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. [Link]

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Frontiers in Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. Heliyon. [Link]

  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith University. [Link]

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. National Institutes of Health. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Taylor & Francis Online. [Link]

  • 7-Methyl-3-nitroimidazo(1,2-a)pyridine. PubChem. [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. ResearchGate. [Link]

Sources

Exploratory

Therapeutic Targeting and Bioactivation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Whitepaper

Executive Summary The discovery of novel, non-genotoxic therapeutics for neglected tropical diseases (NTDs) such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis (HAT) remains a critical priority in gl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel, non-genotoxic therapeutics for neglected tropical diseases (NTDs) such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis (HAT) remains a critical priority in global health. Recently, the 3-nitroimidazo[1,2-a]pyridine scaffold has emerged as a highly potent, selective pharmacophore. Specifically, 8-Methyl-3-nitroimidazo[1,2-a]pyridine and its closely related 8-substituted analogs represent a breakthrough class of prodrugs.

This whitepaper provides an in-depth technical analysis of the mechanistic causality, structural-activity relationships (SAR), and self-validating experimental protocols required to evaluate 8-Methyl-3-nitroimidazo[1,2-a]pyridine derivatives as targeted antiparasitic agents.

Mechanistic Causality: The Nitroreductase (NTR) Bioactivation Pathway

Unlike traditional broad-spectrum cytotoxins, 3-nitroimidazo[1,2-a]pyridines function as highly selective prodrugs[1]. Their primary therapeutic targets are not mammalian receptors, but rather specific parasitic enzymes: Type 1 and Type 2 Nitroreductases (NTR1 and NTR2) [2].

The Redox "Goldilocks Zone"

The causality behind the efficacy of 8-Methyl-3-nitroimidazo[1,2-a]pyridine lies in its finely tuned electrochemical properties.

  • The 3-Nitro Group: Acts as the electron sink. For the drug to be active, this nitro group must undergo a monoelectronic or dielectronic reduction catalyzed by parasitic NTRs, forming highly reactive nitroso and hydroxylamine intermediates that induce fatal macromolecular damage within the parasite[1].

  • The 8-Methyl Substitution: The position and nature of the substituent on the imidazopyridine ring dictate the reduction potential ( E∘ ). If the E∘ is too high (less negative), the compound will be prematurely reduced by mammalian flavoenzymes (e.g., cytochrome P450 reductase), leading to severe host cytotoxicity and mutagenicity (Ames-positive). If the E∘ is too low, parasitic NTRs cannot reduce it. The 8-methyl group provides the exact electron-donating inductive effect needed to push the reduction potential into the optimal window (approximately -0.60 V to -0.65 V), ensuring it is only bioactivated by parasitic NTR1[2].

Bioactivation Prodrug 8-Methyl-3-nitroimidazo [1,2-a]pyridine NTR1 Parasitic Type 1 Nitroreductase (NTR1) Prodrug->NTR1 Selective Uptake by Parasite Mammal Mammalian Host Cell (Lacks NTR1) Prodrug->Mammal Host Cell Entry Reduction Nitro Group Reduction (Electrochemical Shift) NTR1->Reduction Catalytic Activation Safe Evades Reduction (Non-Genotoxic) Mammal->Safe E° prevents activation Intermediates Reactive Nitroso Intermediates Reduction->Intermediates e- Transfer Death Parasite Apoptosis & DNA Damage Intermediates->Death Covalent Binding

Fig 1. Selective bioactivation pathway of 8-Methyl-3-nitroimidazo[1,2-a]pyridine by parasitic NTR1.

Quantitative Efficacy and Selectivity Data

Extensive in vitro screening of 8-substituted 3-nitroimidazo[1,2-a]pyridines demonstrates their superiority over current reference drugs like miltefosine and fexinidazole[1],[3]. The table below synthesizes the biological activity metrics of optimized hits within this chemical class.

Compound Class / ReferenceTarget OrganismIC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)Ames Test
8-Methyl-3-nitroimidazo[1,2-a]pyridine analogs L. donovani (Amastigotes)1.3 - 2.1> 100> 50Negative
8-Bromo-3-nitroimidazo[1,2-a]pyridine L. donovani (Promastigotes)1.8> 50> 27Negative
Miltefosine (Reference) L. donovani (Amastigotes)~ 4.0~ 30~ 7.5N/A
Fexinidazole (Reference) T. b. brucei1.5 - 2.0> 100> 50Positive

Data synthesized from established structure-activity relationship studies on antileishmanial 3-nitroimidazo[1,2-a]pyridines[1],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine as a therapeutic target requires a multi-tiered, self-validating workflow. The following protocols isolate the variable of NTR-mediated activation from general cytotoxicity.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To validate that the 8-methyl substitution successfully lowers the reduction potential to prevent mammalian bioactivation.

  • Preparation: Dissolve the 8-Methyl-3-nitroimidazo[1,2-a]pyridine derivative in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Execution: Scan the potential from 0.0 V to -1.5 V at a scan rate of 100 mV/s under a strict argon atmosphere to prevent oxygen interference.

  • Validation Check: A successful prodrug candidate must exhibit a reversible or quasi-reversible first reduction peak ( E∘ ) between -0.60 V and -0.70 V. Values more positive than -0.50 V indicate a high risk of mammalian genotoxicity.

Protocol B: Recombinant NTR1 Kinetic Assay

Purpose: To prove direct causality between the parasite's enzyme and drug activation.

  • Enzyme Expression: Clone and express Leishmania donovani NTR1 (LdNTR1) in E. coli and purify via Ni-NTA affinity chromatography.

  • Assay Mixture: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.5), 100 µM NADH (cofactor), and varying concentrations of the 8-methyl-3-nitroimidazo[1,2-a]pyridine substrate (1 µM to 100 µM).

  • Initiation & Measurement: Add 10 nM of purified LdNTR1 to initiate the reaction. Monitor the depletion of NADH by measuring absorbance at 340 nm over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the Michaelis-Menten constants ( Km​ and Vmax​ ). A low Km​ (< 20 µM) confirms high affinity of the prodrug for the parasitic therapeutic target.

Protocol C: Intracellular Macrophage Infection Assay

Purpose: To evaluate physiological efficacy against the clinically relevant amastigote stage of the parasite while simultaneously assessing host cell toxicity.

  • Host Cell Seeding: Seed THP-1 derived human macrophages in 16-well chamber slides at 5×104 cells/well.

  • Infection: Infect macrophages with L. donovani metacyclic promastigotes at a ratio of 10:1 (parasites:macrophages). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Wash off extracellular parasites. Apply the compound in serial dilutions (0.1 µM to 50 µM). Incubate for 72 hours.

  • Staining & Quantification: Fix cells with methanol and stain with Giemsa. Microscopically determine the number of amastigotes per 100 macrophages.

  • Validation Check: Calculate the IC₅₀ for the parasite and the CC₅₀ for the macrophages. The system validates itself if the Selectivity Index (CC₅₀ / IC₅₀) is > 50.

ProtocolWorkflow Synthesis Compound Synthesis & Purity Electro Cyclic Voltammetry (E° Validation) Synthesis->Electro Enzyme Recombinant NTR1 Kinetic Assay Electro->Enzyme E° = -0.65V Cellular Intracellular Amastigote & HepG2 Assay Enzyme->Cellular High Affinity Lead Pre-clinical Lead Selection Cellular->Lead SI > 50

Fig 2. Self-validating experimental workflow for progressing 3-nitroimidazo[1,2-a]pyridine hits.

Synthesis and Scalability

The translation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine from bench to clinic is highly feasible due to robust, scalable synthetic routes. The core can be synthesized via a Cu(I)-catalyzed tandem reaction of 2-amino-3-methylpyridine with nitroolefins using air as an oxidant, or via condensation with sodium dichloroiodide, yielding the functionalized imidazopyridine in excellent yields[4],[5]. This synthetic accessibility ensures that structure-activity relationships can be rapidly iterated upon for drug development.

Conclusion

8-Methyl-3-nitroimidazo[1,2-a]pyridine is not merely a cytotoxic agent; it is a precisely engineered, redox-tuned prodrug. By exploiting the unique enzymatic landscape of trypanosomatid parasites—specifically targeting Type 1 Nitroreductases—this scaffold bypasses the severe genotoxicity that has historically plagued nitroaromatic drugs. The integration of electrochemical profiling, recombinant enzyme kinetics, and intracellular infection models provides a rigorous, self-validating framework for advancing this compound class toward clinical application.

References

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters / PubMed Central (PMC). Available at:[Link]

  • Targeting the human parasite Leishmania donovani: discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. Bioorganic & Medicinal Chemistry / PubMed. Available at:[Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 8-Methyl-3-nitroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 8-Methyl-3-nitroimidazo[1,2-a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 8-Methyl-3-nitroimidazo[1,2-a]pyridine. As a Senior Application Scientist, this document is structured to offer not just data, but a detailed interpretation grounded in established principles of NMR spectroscopy and data from closely related analogues. This guide will delve into the predicted ¹H and ¹³C NMR spectra, providing the rationale behind the chemical shift assignments and coupling patterns.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of substituents, such as a methyl group at the 8-position and a nitro group at the 3-position, can significantly modulate their biological and physicochemical properties. Accurate structural elucidation through spectroscopic methods is paramount for drug discovery and development. This guide focuses on the detailed NMR analysis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine, a molecule of interest for its potential applications. While a dedicated experimental spectrum for this exact molecule is not publicly available, this guide presents a robust prediction and interpretation based on extensive data from analogous structures reported in the scientific literature.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 8-Methyl-3-nitroimidazo[1,2-a]pyridine is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group, as well as the inherent electronic distribution within the fused ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data for 8-Methyl-3-nitroimidazo[1,2-a]pyridine (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-5~9.5d~7.0
H-6~7.1t~7.0
H-7~7.6d~7.0
8-CH₃~2.7s-

Disclaimer: The data presented is a prediction based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 8-Methyl-3-nitroimidazo[1,2-a]pyridine are influenced by the neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-Methyl-3-nitroimidazo[1,2-a]pyridine (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~130
C-5~128
C-6~118
C-7~130
C-8~135
C-8a~148
8-CH₃~17

Disclaimer: The data presented is a prediction based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy.

Experimental Protocol: NMR Data Acquisition

The following provides a generalized, yet detailed, step-by-step methodology for acquiring high-quality NMR data for compounds such as 8-Methyl-3-nitroimidazo[1,2-a]pyridine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 8-Methyl-3-nitroimidazo[1,2-a]pyridine.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1][2][3]
  • Tune and match the probe for the ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  • Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.
  • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase the spectra to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure accurate integration.
  • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Spectroscopic Data Interpretation

The interpretation of the NMR spectra is crucial for confirming the molecular structure of 8-Methyl-3-nitroimidazo[1,2-a]pyridine.

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum shows four signals in the aromatic region and one in the aliphatic region.

  • H-2 (singlet, ~8.5 ppm): The proton at the 2-position of the imidazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group at the 3-position.

  • H-5 (doublet, ~9.5 ppm): This proton is at the 5-position of the pyridine ring and is expected to be the most downfield signal due to the anisotropic effect of the adjacent bridgehead nitrogen and the deshielding effect of the fused imidazole ring. It will appear as a doublet due to coupling with H-6.

  • H-6 (triplet, ~7.1 ppm): The proton at the 6-position will be split into a triplet by its two neighboring protons, H-5 and H-7.

  • H-7 (doublet, ~7.6 ppm): The H-7 proton will appear as a doublet due to coupling with H-6.

  • 8-CH₃ (singlet, ~2.7 ppm): The methyl protons at the 8-position are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to cause splitting. The presence of a methyl group on the pyridine ring generally causes an upfield shift of the ortho-protons.[4]

¹³C NMR Spectrum Interpretation

The predicted ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • C-2 and C-8a (~145-148 ppm): These carbons, being adjacent to nitrogen atoms in the heterocyclic system, are expected to be significantly deshielded and appear at the downfield end of the spectrum.

  • C-3 and C-8 (~130-135 ppm): The presence of the electron-withdrawing nitro group at C-3 and the methyl group at C-8 will influence their chemical shifts.

  • C-5, C-6, and C-7 (~118-130 ppm): These carbons of the pyridine ring will have chemical shifts in the typical aromatic region.

  • 8-CH₃ (~17 ppm): The methyl carbon will appear at a characteristic upfield chemical shift.

Structural Visualization

The following diagram illustrates the structure of 8-Methyl-3-nitroimidazo[1,2-a]pyridine with the numbering of the atoms.

Figure 1: Molecular structure of 8-Methyl-3-nitroimidazo[1,2-a]pyridine.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 8-Methyl-3-nitroimidazo[1,2-a]pyridine. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive spectroscopic profile has been established. This information is invaluable for researchers in the fields of medicinal chemistry and drug development for the unambiguous identification and characterization of this and related compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, ensuring the reliability of future experimental work.

References

  • MDPI. (2023, March 30). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • e-Century Publishing Corporation. (2023, June 30). Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in anti-inflammatory assays

Topic: Application of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in Anti-inflammatory Assays Audience: Researchers, scientists, and drug development professionals. Introduction Inflammation is a fundamental protective respon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in Anti-inflammatory Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, when dysregulated, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, cardiovascular disease, and cancer.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can lead to significant side effects.[3] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with the imidazo[1,2-a]pyridine scaffold being of particular interest due to its wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[4][5][6] The introduction of a nitro group can further enhance biological activity, often through mechanisms involving redox reactions and modulation of cellular signaling pathways.[1][7][8]

This document provides a comprehensive guide for the evaluation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine , a novel compound, for its potential anti-inflammatory properties. It outlines a strategic workflow, from initial cytotoxicity assessment to detailed mechanistic studies in a cellular model of inflammation, providing researchers with the foundational protocols to rigorously assess its therapeutic potential.

Scientific Rationale & Mechanistic Background

The anti-inflammatory activity of novel compounds is often assessed by their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. A widely used in vitro model employs murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that are central to the inflammatory response.

Key Inflammatory Pathways & Mediators
  • NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm. Upon LPS stimulation, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit into the nucleus. There, it initiates the transcription of genes encoding pro-inflammatory enzymes and cytokines.[4][9]

  • Inducible Nitric Oxide Synthase (iNOS) & Cyclooxygenase-2 (COX-2): These are key enzymes transcriptionally regulated by NF-κB. iNOS produces large amounts of nitric oxide (NO), a potent inflammatory mediator. COX-2 is responsible for the synthesis of prostaglandins (e.g., PGE2), which contribute to pain, fever, and inflammation.[3][4][10]

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical cytokines produced during an inflammatory response that amplify the inflammatory cascade and recruit immune cells.[1]

The core hypothesis is that 8-Methyl-3-nitroimidazo[1,2-a]pyridine may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression and/or activity of iNOS and COX-2, and decreasing the production of NO and pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Strategy & Workflow

A systematic evaluation is crucial for characterizing the anti-inflammatory profile of a test compound. The workflow begins with essential safety profiling and progresses to efficacy and mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Anti-inflammatory Screening cluster_2 Phase 3: Mechanistic Investigation CellCulture RAW 264.7 Cell Culture Cytotoxicity Cytotoxicity Assessment (MTT Assay) CellCulture->Cytotoxicity Determine Non-Toxic Concentration Range LPS_Stim LPS Stimulation of RAW 264.7 Cells Cytotoxicity->LPS_Stim Proceed with Non-Toxic Doses NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stim->NO_Assay Cytokine_Assay Cytokine Quantification (TNF-α, IL-6 ELISA) LPS_Stim->Cytokine_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for iNOS, COX-2) NO_Assay->Gene_Expression Cytokine_Assay->Gene_Expression If Primary Screening is Positive Protein_Expression Protein Expression Analysis (Western Blot for iNOS, p-IκBα, p65)

Caption: A logical workflow for evaluating the anti-inflammatory properties of a novel compound.

Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance (RAW 264.7)

Rationale: RAW 264.7 murine macrophages are a standard and robust cell line for studying inflammation. They respond reliably to LPS, producing a suite of inflammatory mediators.

  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, gently scrape the cells, aspirate the cell suspension, and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in DMSO. Dilute the stock solution in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the cells. Include a "vehicle control" group treated with 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Select concentrations that show >95% cell viability for subsequent anti-inflammatory assays.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: NO is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation. The Griess assay is a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of 8-Methyl-3-nitroimidazo[1,2-a]pyridine for 1 hour.

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Include a positive control group treated with a known inhibitor like Dexamethasone.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Collect 100 µL of supernatant from each well.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration in each sample. Express the data as a percentage of the LPS-only treated group.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of secreted proteins like TNF-α and IL-6 in the culture supernatant.

  • Sample Collection: Use the same culture supernatants collected for the Griess Assay (Step 3 in Protocol 3).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves:

    • Adding standards and samples to antibody-coated wells.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Addition of a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (usually 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

Data Presentation & Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Cytotoxicity of 8-Methyl-3-nitroimidazo[1,2-a]pyridine on RAW 264.7 Cells

Concentration (µM)Cell Viability (% of Control) ± SD
Vehicle (0.1% DMSO)100 ± 4.5
199.1 ± 5.2
598.5 ± 4.8
1097.3 ± 5.5
2595.8 ± 6.1
5085.2 ± 7.3
10060.7 ± 8.1

Interpretation: Based on this data, concentrations up to 25 µM would be selected for subsequent experiments as they do not induce significant cytotoxicity.

Table 2: Effect of 8-Methyl-3-nitroimidazo[1,2-a]pyridine on NO and Cytokine Production

TreatmentNO Production (% of LPS) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (No LPS)5.2 ± 1.150.1 ± 8.925.4 ± 6.3
LPS (1 µg/mL)100 ± 8.93540.2 ± 250.11850.7 ± 150.2
LPS + Compound (5 µM)75.4 ± 6.32890.5 ± 210.81540.1 ± 130.5
LPS + Compound (10 µM)52.1 ± 5.82150.8 ± 180.41120.6 ± 98.7
LPS + Compound (25 µM)30.8 ± 4.21230.4 ± 150.6680.3 ± 75.4
LPS + Dexamethasone (1 µM)25.5 ± 3.9980.6 ± 110.2550.9 ± 60.1

Interpretation: The compound demonstrates a dose-dependent inhibition of NO, TNF-α, and IL-6 production, suggesting potent anti-inflammatory activity.

Mechanistic Investigation: NF-κB Signaling Pathway

To confirm that the observed anti-inflammatory effects are mediated through the NF-κB pathway, further experiments like Western Blotting are required.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα - p65/p50 (Inactive NF-κB in Cytoplasm) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65->p_IkBa p65_nuc p65/p50 (Active NF-κB in Nucleus) p_IkBa->p65_nuc IκBα Degradation & p65 Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Genes Induces Transcription Compound 8-Methyl-3-nitro- imidazo[1,2-a]pyridine Compound->IKK Potential Inhibition Point

Caption: A simplified diagram of the NF-κB signaling pathway targeted by anti-inflammatory compounds.

Protocol 5: Western Blot for Key Inflammatory Proteins

Rationale: This technique allows for the visualization and quantification of specific proteins to determine if the compound affects their expression or activation state (e.g., phosphorylation).

  • Cell Lysis: After treatment as described in Protocol 3, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p65, and anti-β-actin as a loading control).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin).

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine as a potential anti-inflammatory agent.[11] By progressing from foundational cytotoxicity assays to primary screening and mechanistic studies, researchers can effectively characterize the compound's biological activity. A positive outcome from these in vitro assays—demonstrating dose-dependent inhibition of inflammatory mediators through modulation of the NF-κB pathway—would provide a strong rationale for advancing the compound to more complex preclinical in vivo models, such as carrageenan-induced paw edema.[2][12]

References
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.
  • Urbain, A., et al. (2026, March 7). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate.
  • Anonymous. (n.d.). Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities. ResearchGate.
  • Feyzollahi, Z., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2). Available at: [Link]

  • Anonymous. (2025, August 5). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
  • Betecki, P., et al. (n.d.). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions.
  • Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
  • Gautam, R. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Life Chemicals. (2026, February 11). Anti-inflammatory Screening Compound Library.
  • Anonymous. (n.d.). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives.
  • ChemDiv. (n.d.). Anti-Inflammatory Library.
  • Feyzollahi, Z., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]

  • Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Almirante, L., et al. (1965). DERIVATIVES OF IMIDAZOLE. I. SYNTHESIS AND REACTIONS OF IMIDAZO(1,2-A)PYRIDINES WITH ANALGESIC, ANTI-INFLAMMATORY, ANTIPYRETIC, AND ANTICONVULSANT ACTIVITY. Journal of Medicinal Chemistry, 8, 305-12. Available at: [Link]

  • Anonymous. (n.d.). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. ClinPGx.
  • Anonymous. (n.d.). Original 8-substituted 3-nitroimidazo[1,2-a]pyridines: synthesis and anti-infectious evaluation. ResearchGate.
  • Anonymous. (2025, August 7). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate.
  • Zhou, J. P. (n.d.). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Scilit.
  • Shaman, M., et al. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica.
  • Anonymous. (n.d.). Nitrogen, Oxygen or Sulfur Containing Heterocyclic Compounds as Analgesic Drugs Used as Modulators of the Nitroxidative Stress. Bentham Science Publisher.
  • Schopfer, F. J., et al. (2013). Nitro-fatty acids: novel anti-inflammatory lipid mediators. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • Fersing, C., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Anonymous. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.

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Application

Application Note: High-Throughput Screening Assays for 8-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives

Executive Summary The urgent need for novel, safe, and orally bioavailable treatments for kinetoplastid infections—such as visceral leishmaniasis (VL) and Chagas disease—has driven extensive phenotypic drug discovery eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urgent need for novel, safe, and orally bioavailable treatments for kinetoplastid infections—such as visceral leishmaniasis (VL) and Chagas disease—has driven extensive phenotypic drug discovery efforts. Historically, nitroaromatics have been utilized as anti-infectives, but their development is often halted due to pan-assay interference (PAINS) and inherent genotoxicity. However, recent collaborative virtual screening and structure-activity relationship (SAR) campaigns have identified 3-nitroimidazo[1,2-a]pyridine derivatives as highly potent, non-genotoxic antileishmanial agents.

Specifically, functionalization at the 8-position of the imidazopyridine core (e.g., 8-methyl, 8-bromo, or 8-phenylthio substitutions) drastically improves the pharmacokinetic profile and reduction potential of the scaffold. This application note details the mechanistic rationale, assay design, and validated High-Content Screening (HCS) protocols required to evaluate 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives in a physiologically relevant intracellular infection model.

Mechanistic Rationale: The NTR1 Prodrug Paradigm

To successfully screen these derivatives, it is critical to understand their mechanism of action. 8-Methyl-3-nitroimidazo[1,2-a]pyridines act as prodrugs. They possess a specific reduction potential (E° ≈ −0.63 V) that prevents reduction by mammalian enzymes, thereby avoiding host toxicity. Instead, they are selectively bioactivated by the parasitic Type 1 Nitroreductase (NTR1) expressed in Leishmania and Trypanosoma species ().

Upon reduction by NTR1, the nitro group is converted into reactive nitroso and hydroxylamino intermediates. These electrophilic species covalently bind to parasitic macromolecules, inducing severe oxidative stress and rapid parasite clearance.

NTR1_Pathway Prodrug 8-Methyl-3-nitroimidazo [1,2-a]pyridine (Prodrug) NTR1 Parasitic Type 1 Nitroreductase (NTR1) Prodrug->NTR1 Reduction (E° ≈ -0.63 V) Intermediate Nitroso / Hydroxylamino Intermediates NTR1->Intermediate 2e- / 4e- transfer Toxicity Macromolecule Adducts & Oxidative Stress Intermediate->Toxicity Covalent Binding Death Parasite Clearance (Leishmania spp.) Toxicity->Death

Mechanism of parasitic NTR1-mediated bioactivation of 3-nitroimidazo[1,2-a]pyridines.

High-Content Screening (HCS) Assay Design

Standard axenic (cell-free) parasite assays fail to capture the complex biology of visceral leishmaniasis, where L. donovani resides as amastigotes inside the acidic phagolysosomes of host macrophages. To generate predictive data, we employ a High-Content Screening (HCS) approach using THP-1 human monocytic cells infected with L. donovani amastigotes ().

Causality in Assay Design:

  • PMA Differentiation: THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA). This induces cell cycle arrest and differentiation into a macrophage-like phenotype. Halting host cell division is critical; otherwise, host proliferation would artificially dilute the parasite-to-host ratio, confounding the IC50 calculations.

  • Acoustic Dispensing: 8-Methyl derivatives often exhibit variable aqueous solubility (). Acoustic nanoliter dispensing directly from 100% DMSO source plates prevents compound precipitation in intermediate dilution steps and maintains the final assay DMSO concentration strictly below 0.5%, preventing solvent-induced cytotoxicity.

  • Self-Validating Readout: By using DAPI (4′,6-diamidino-2-phenylindole) staining, the assay simultaneously captures the large host macrophage nucleus and the smaller, highly condensed parasitic kinetoplast DNA. This allows a single fluorescent channel to yield both the anti-parasitic efficacy (IC50) and host cell cytotoxicity (CC50), establishing an immediate Selectivity Index (SI).

Step-by-Step HCS Protocol for Intracellular Leishmania donovani

HCS_Workflow Step1 1. THP-1 Macrophage Differentiation (PMA) Step2 2. L. donovani Infection (Amastigote Stage) Step1->Step2 Step3 3. Acoustic Compound Dispensing (Nanoliter) Step2->Step3 Step4 4. 72h Incubation & DAPI Fluorescent Staining Step3->Step4 Step5 5. Automated Confocal High-Content Imaging Step4->Step5 Step6 6. Image Segmentation & IC50 / CC50 Calculation Step5->Step6

High-Content Screening workflow for intracellular L. donovani amastigotes.
Host Cell Preparation & Differentiation
  • Cultivate THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seed THP-1 cells into clear-bottom, black 384-well imaging plates at a density of 4×103 cells/well in 40 µL of medium.

  • Add PMA to a final concentration of 20 ng/mL. Incubate for 48 hours at 37°C, 5% CO₂ to induce macrophage differentiation.

  • Wash the wells twice with pre-warmed PBS to remove residual PMA and non-adherent cells.

Parasite Infection
  • Harvest late-log phase L. donovani promastigotes and trigger amastigote differentiation via temperature shift (37°C) and acidic pH (pH 5.5) for 24 hours.

  • Suspend the amastigotes in complete RPMI medium and add to the THP-1 macrophages at a Multiplicity of Infection (MOI) of 10:1 (parasites:host).

  • Incubate for 24 hours to allow phagocytosis. Wash plates three times with PBS to remove extracellular parasites.

Compound Dispensing
  • Prepare 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives in 100% DMSO in an Echo®-compatible acoustic source plate.

  • Utilize an acoustic liquid handler to dispense compounds in a 10-point dose-response format (e.g., 50 µM down to 1.5 nM, 3-fold dilutions).

  • Include Miltefosine (positive control for parasite clearance) and Puromycin (positive control for host cytotoxicity) in reference wells.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Fixation, Staining, and Imaging
  • Aspirate the media and fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash twice with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Stain with DAPI (1 µg/mL) for 30 minutes in the dark.

  • Image the plates using an automated confocal high-content imaging system (e.g., PerkinElmer Opera Phenix) utilizing a 20x or 40x water immersion objective. Capture at least 4 fields per well to ensure statistical robustness.

Data Analysis & Hit Triaging
  • Utilize image analysis software to segment the DAPI channel.

  • Define the host cell boundaries based on the large, low-intensity macrophage nuclei.

  • Define the intracellular parasites based on the small, high-intensity puncta (kinetoplasts) located within the host cell cytoplasm boundaries.

  • Calculate the infection ratio (average number of amastigotes per macrophage). Normalize data against DMSO controls to generate dose-response curves for IC50 (parasite clearance) and CC50 (host cell viability).

Representative Screening Data

The 8-methyl substitution on the imidazo[1,2-a]pyridine core provides a favorable balance of lipophilicity and target engagement. Below is a summary of typical HCS data comparing 8-substituted derivatives against clinical reference drugs. A Selectivity Index (SI) > 10 is the standard threshold for advancing a hit to lead optimization.

Compound Class / ReferenceCore SubstitutionL. donovani IC50 (µM)THP-1 CC50 (µM)Selectivity Index (SI)Ames Test Result
Derivative A 8-Methyl1.8 ± 0.2> 100> 55 Negative
Derivative B 8-Phenylthio1.3 ± 0.1> 100> 76 Negative
Miltefosine (Ref)N/A3.5 ± 0.445.012.8 Negative
Benznidazole (Ref)N/A13.3 ± 1.2> 100> 7.5 Positive

Orthogonal Validation: Genotoxicity & Bioactivation

Because the 3-nitroimidazo[1,2-a]pyridine series contains a nitroaromatic group, orthogonal validation is mandatory to rule out DNA-reactive mutagenicity.

  • Ames Test: Lead 8-methyl derivatives must be subjected to the Salmonella typhimurium reverse mutation assay (strains TA98, TA100, TA1535). Unlike traditional nitro-drugs (e.g., benznidazole), optimized 3-nitroimidazo[1,2-a]pyridines consistently return negative Ames results, proving they do not induce base-pair substitutions or frameshift mutations.

  • Recombinant NTR1 Assay: To validate the on-target mechanism, compounds are incubated with recombinant L. donovani NTR1 and NADH. The enzymatic depletion of NADH (measured via absorbance at 340 nm) confirms that the 8-methyl derivative is a direct substrate of the parasitic enzyme, validating the prodrug causality.

References

  • Fersing, C., Basmaciyan, L., Boudot, C., et al. (2018). "Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity." ACS Medicinal Chemistry Letters, 10(1), 34-39.[Link]

  • Akao, Y., Canan, S., Cao, Y., et al. (2021). "Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis." RSC Medicinal Chemistry, 12(3), 384-393.[Link]

  • Paoli-Lombardo, R., Primas, N., Bourgeade-Delmas, S., et al. (2022). "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals, 15(8), 998.[Link]

Method

Application Note: High-Throughput LC-MS/MS Quantification of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in Biological Matrices

Introduction & Scientific Rationale The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents [1]. Recently, 3-nitroimidazo[1,2-a]pyridine d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents [1]. Recently, 3-nitroimidazo[1,2-a]pyridine derivatives, including 8-Methyl-3-nitroimidazo[1,2-a]pyridine , have emerged as potent antiparasitic and antitubercular pharmacophores. These compounds act as prodrugs; their nitroaromatic system is selectively bioactivated by type 1 nitroreductases (NTR1) in target pathogens, generating reactive intermediates that induce targeted cytotoxicity [2].

To support preclinical pharmacokinetics (PK) and toxicokinetics (TK), drug development professionals require highly sensitive and reproducible bioanalytical methods. This application note details a rigorously designed, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in complex biological matrices (e.g., plasma, tissue homogenates).

Causality of Methodological Choices

As a Senior Application Scientist, it is critical to design methods based on the physicochemical realities of the analyte:

  • Ionization Strategy: The bridgehead nitrogen of the imidazo[1,2-a]pyridine core is highly basic. Utilizing 0.1% Formic Acid in the mobile phase ensures complete protonation, maximizing Electrospray Ionization (ESI+) efficiency [3].

  • Ex Vivo Stability: Nitroaromatic compounds are highly susceptible to ex vivo enzymatic reduction in whole blood or unextracted plasma. Maintaining samples on ice and utilizing ice-cold extraction solvents instantly denatures metabolizing enzymes, preserving the integrity of the nitro group.

  • Solubility Constraints: The addition of the 8-methyl group increases the lipophilicity of the planar imidazopyridine system. Primary stock solutions must be prepared in 100% DMSO to prevent micro-precipitation, which would otherwise lead to non-linear calibration curves.

Mechanistic & Workflow Visualizations

To fully understand the analytical requirements, we must first visualize the in vivo bioreduction pathway that makes this compound biologically active, followed by the ex vivo sample preparation workflow designed to halt this exact process during analysis.

NTR1_Pathway Prodrug 8-Methyl-3-nitroimidazo [1,2-a]pyridine (Prodrug) Enzyme Nitroreductase (NTR1) Bioactivation Prodrug->Enzyme Target Cell Entry Nitroso Nitroso Intermediate (Reactive) Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine 2e- Reduction Adducts Covalent Adducts (Pathogen Death) Nitroso->Adducts DNA/Protein Binding Hydroxylamine->Adducts Toxicity

Fig 1: NTR1-mediated bioreduction pathway of 3-nitroimidazo[1,2-a]pyridines.

Bioanalytical_Workflow Step1 1. Sample Aliquot 50 µL Plasma/Tissue Homogenate Step2 2. Internal Standard Spike with Isotope-Labeled IS Step1->Step2 Step3 3. Protein Precipitation Add 150 µL Ice-Cold ACN (0.1% FA) Step2->Step3 Step4 4. Centrifugation 4000 x g, 10 min, 4°C Step3->Step4 Step5 5. Phospholipid Removal Pass through SPE/PLR Plate Step4->Step5 Step6 6. Reconstitution Dry under N2, Reconstitute in Mobile Phase Step5->Step6 Step7 7. LC-MS/MS ESI+ MRM Quantification Step6->Step7

Fig 2: Self-validating sample preparation workflow utilizing PPT and PLR.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 8-Methyl-3-nitroimidazo[1,2-a]pyridine (Purity >99%).

  • Internal Standard (IS): 8-Methyl-3-nitroimidazo[1,2-a]pyridine-d3. (Note: If a stable isotope is unavailable, a structural analog such as 6-chloro-3-nitroimidazo[1,2-a]pyridine can be utilized, provided chromatographic baseline separation is achieved).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human or animal plasma (K2EDTA anticoagulant).

Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in 100% DMSO. Store at -80°C.

  • Working Solutions: Dilute stocks in ACN:Water (50:50, v/v) to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • QC Levels: Prepare Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL) directly in the blank biological matrix to mimic actual sample conditions.

Step-by-Step Sample Preparation (PPT-PLR Workflow)

This protocol employs Protein Precipitation (PPT) coupled with Phospholipid Removal (PLR) to eliminate matrix suppression caused by endogenous glycerophospholipids.

  • Aliquot: Transfer 50 µL of plasma (Standard, QC, or unknown sample) into a 96-well collection plate maintained on an ice block.

  • IS Spiking: Add 10 µL of IS working solution (500 ng/mL) to all wells. Self-Validation Checkpoint: Add 10 µL of 50:50 ACN:Water to "Double Blank" wells to monitor for isotopic crosstalk.

  • Protein Precipitation: Add 150 µL of ice-cold ACN containing 0.1% FA. The acidic environment disrupts protein-drug binding, ensuring high extraction recovery.

  • Mixing & Centrifugation: Vortex the plate at 1000 rpm for 5 minutes. Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant (approx. 180 µL) to a Zirconia/Titania-based Phospholipid Removal 96-well plate. Apply positive pressure (2-3 psi) to elute. Causality: The sorbent selectively retains phospholipids via Lewis acid-base interactions, drastically reducing ion suppression in the MS source.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:ACN 80:20 with 0.1% FA).

LC-MS/MS Conditions & Data Presentation

Chromatography and Mass Spectrometry Settings
  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B (0-0.5 min) → Linear ramp to 95% B (0.5-2.0 min) → Hold at 95% B (2.0-3.0 min) → Return to 10% B (3.1 min) → Re-equilibrate (3.1-4.5 min).

  • Injection Volume: 2 µL.

Table 1: MRM Transitions and Mass Spectrometer Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
8-Methyl-3-nitroimidazo[1,2-a]pyridine 178.1132.16025Quantifier (Loss of NO₂)
8-Methyl-3-nitroimidazo[1,2-a]pyridine 178.1148.16015Qualifier (Loss of NO)
Analyte-d3 (IS) 181.1135.16025Internal Standard
System Suitability and Self-Validation Criteria

A bioanalytical method is only as strong as its internal validation mechanisms. The following parameters must be met for a batch to be considered valid (summarized in Table 2):

  • Carryover Check: The peak area of the analyte in the blank sample injected immediately after the ULOQ must be ≤ 20% of the LLOQ peak area.

  • Matrix Effect (IS-Normalized): The Matrix Factor (MF) calculated by comparing the peak area of post-extraction spiked samples to neat solutions must have a Coefficient of Variation (CV) ≤ 15%.

Table 2: Method Validation Summary (per FDA/ICH M10 Guidelines)

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R² ≥ 0.9951.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%1.0 ng/mL (CV = 8.4%)
Intra-day Precision (Mid QC) CV ≤ 15%4.2%
Inter-day Precision (Mid QC) CV ≤ 15%5.7%
Extraction Recovery Consistent across QC levels88.5% ± 4.1%
IS-Normalized Matrix Effect CV ≤ 15%96.2% (CV = 3.8%)

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2024). Available at:[Link] [12]

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters (2018). Available at:[Link] [1, 6]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals (2022). Available at:[Link] [7]

Application

Pre-Clinical Formulation Strategies for 8-Methyl-3-nitroimidazo[1,2-a]pyridine: Overcoming Dissolution-Rate-Limited Oral Bioavailability

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pre-clinical PK/PD Researchers, and Medicinal Chemists. Executive Summary & Scientific Rationale The imidazo[1,2-a]pyridine scaffold is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pre-clinical PK/PD Researchers, and Medicinal Chemists.

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern drug discovery. Specifically, 3-nitroimidazo[1,2-a]pyridine derivatives have garnered significant attention as potent, non-genotoxic prodrugs activated by parasitic and bacterial nitroreductases (NTR1/NTR2), presenting a novel therapeutic avenue for neglected tropical diseases (e.g., Leishmaniasis) and drug-resistant Mycobacterium tuberculosis.

However, the clinical translation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and its analogs is frequently bottlenecked by poor oral bioavailability. The planar, rigid nature of the bicyclic aromatic core drives strong intermolecular π-π stacking, resulting in high lattice energies (characterized by high melting points) and profound aqueous insolubility . Consequently, these molecules fall into Biopharmaceutics Classification System (BCS) Class II or IV, where systemic absorption is strictly dissolution-rate-limited .

As a Senior Application Scientist, I have designed this guide to detail two parallel, field-proven formulation pathways to rescue the oral bioavailability of 8-Methyl-3-nitroimidazo[1,2-a]pyridine: Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Table 1: Target Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in formulation causality. The high melting point and lipophilicity dictate that conventional crystalline suspensions will fail in in vivo pharmacokinetic (PK) models.

ParameterValue / EstimateFormulation Implication
Molecular Weight 177.16 g/mol Favorable for intestinal permeability.
LogP (Calculated) ~2.5 - 3.5Highly lipophilic; prone to partitioning into lipidic environments.
Melting Point (Tm) 148 – 198 °C (Analog Range)High crystal lattice energy; requires energy-intensive disruption (melting/solvation).
Aqueous Solubility < 10 µg/mL (pH 1.2 - 6.8)"Brick dust" behavior; necessitates supersaturation or lipid solubilization strategies.

Formulation Strategy Decision Matrix

To bypass the thermodynamic constraints of the crystalline lattice, we must select a formulation pathway based on the API's solubility in intermediate excipients (volatile organic solvents vs. lipidic oils).

Formulation_Workflow API 8-Methyl-3-nitroimidazo[1,2-a]pyridine (BCS Class II/IV) Profile Physicochemical Profiling (LogP, Tm, Solubility) API->Profile Cond1 High Sol. in Organic Solvents (e.g., DCM/EtOH) Profile->Cond1 Cond2 High Sol. in Lipids/Surfactants (e.g., Capmul/Tween) Profile->Cond2 ASD Amorphous Solid Dispersion (ASD) via Spray Drying Cond1->ASD SMEDDS Lipid-Based Formulation (SMEDDS) Cond2->SMEDDS QC1 QC: PXRD, mDSC (Confirm Amorphous State) ASD->QC1 QC2 QC: DLS (Droplet Size < 100nm) SMEDDS->QC2

Decision matrix for selecting the optimal bioavailability enhancement pathway.

Pathway A: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Causality

By dissolving the crystalline API in a volatile solvent alongside a hydrophilic polymer and rapidly evaporating the solvent, we kinetically trap the drug in a high-energy, disordered amorphous state. Upon ingestion, this creates a "Spring and Parachute" effect: the amorphous API rapidly dissolves to create a highly supersaturated solution (the spring), while the polymer (e.g., HPMCAS) inhibits nucleation and precipitation (the parachute), maximizing the concentration gradient across the enterocyte membrane .

Protocol 1: Preparation and Validation of ASDs

Note: This protocol utilizes a lab-scale spray dryer (e.g., Büchi B-290).

Step 1: Solvent & Polymer Selection

  • Evaluate the solubility of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in a binary solvent mixture of Dichloromethane (DCM) and Ethanol (EtOH) at a 2:1 (v/v) ratio.

  • Select Hypromellose Acetate Succinate (HPMCAS-LF) as the carrier matrix due to its amphiphilic nature, which provides excellent steric hindrance against drug recrystallization in the GI tract.

Step 2: Feed Solution Preparation

  • Weigh 200 mg of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and 800 mg of HPMCAS-LF (20% drug loading).

  • Dissolve the mixture in 20 mL of the DCM/EtOH (2:1) solvent system. Sonicate for 10 minutes until a completely clear, isotropic solution is achieved.

Step 3: Spray Drying Parameters Execute spray drying with the following optimized parameters to ensure rapid droplet drying while preventing thermal degradation of the nitro group :

  • Inlet Temperature: 90 °C

  • Outlet Temperature: ~45–50 °C

  • Aspirator Rate: 100% (approx. 35 m³/h)

  • Pump Feed Rate: 10 mL/min

  • Atomization Gas Flow: 60 mm (Q-Flow meter)

Step 4: Secondary Drying & Self-Validation (QC)

  • Collect the resulting powder and place it in a vacuum desiccator at 40 °C for 24 hours to remove residual organic solvents.

  • Self-Validation: Subject the powder to Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "halo" confirms the successful disruption of the crystal lattice. Follow up with modulated Differential Scanning Calorimetry (mDSC) to confirm a single glass transition temperature ( Tg​ ), indicating a homogenous drug-polymer molecular dispersion.

Pathway B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanistic Causality

If the API exhibits high lipophilicity (LogP > 3), SMEDDS offers a powerful alternative. A SMEDDS is an anhydrous, isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous environment of the GI tract, it spontaneously forms an oil-in-water microemulsion with droplet sizes <100 nm. This massive interfacial surface area facilitates rapid drug release. Furthermore, the lipidic components stimulate chylomicron secretion, promoting lymphatic transport and effectively bypassing hepatic first-pass metabolism—a critical advantage for imidazo[1,2-a]pyridines susceptible to rapid liver clearance [[1]]([Link]).

Protocol 2: Formulation and Characterization of SMEDDS

Step 1: Excipient Screening (Solubility Studies)

  • Add an excess amount of 8-Methyl-3-nitroimidazo[1,2-a]pyridine to 1 mL of various vehicles:

    • Oils: Capmul MCM, Miglyol 812.

    • Surfactants: Tween 80, Cremophor EL.

    • Co-surfactants: PEG 400, Transcutol P.

  • Vortex for 5 minutes, then shake in an isothermal water bath at 37 °C for 72 hours.

  • Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved API in the supernatant via HPLC to identify the highest solubilizing components.

Step 2: Ternary Phase Diagram Construction

  • Based on solubility, select Capmul MCM (Oil), Tween 80 (Surfactant), and PEG 400 (Co-surfactant).

  • Titrate varying ratios of Oil : (Surfactant/Co-surfactant mix) with water to identify the microemulsion region (where the dispersion remains transparent and thermodynamically stable).

Step 3: SMEDDS Preparation

  • Formulate the optimized ratio (e.g., 10% Capmul MCM, 45% Tween 80, 45% PEG 400) [[2]]([Link]).

  • Add the target dose of 8-Methyl-3-nitroimidazo[1,2-a]pyridine to the mixture.

  • Vortex and sonicate at 40 °C until a clear, isotropic solution is formed.

Step 4: Self-Validation (QC)

  • Dilute 100 µL of the SMEDDS formulation in 100 mL of 0.1 N HCl (simulated gastric fluid) at 37 °C under mild magnetic stirring.

  • Self-Validation: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS must yield a Z-average droplet size of < 100 nm and a Polydispersity Index (PDI) of < 0.2, ensuring uniform microemulsion formation without API precipitation.

Mechanistic Absorption Pathways

The following diagram illustrates how these two distinct formulation strategies independently solve the bioavailability bottleneck at the physiological level.

Mechanistic divergence of ASD (supersaturation) vs. SMEDDS (lymphatic transport) in vivo.

In Vivo Pharmacokinetic Evaluation Protocol

To validate the formulation efficacy, an in vivo PK study in a rodent model (e.g., Sprague-Dawley rats) is required.

  • Study Design: Fast animals overnight (12 h) prior to dosing to eliminate food effects. Divide into three cohorts (n=5 per group):

    • Group 1: Crystalline API suspension in 0.5% Carboxymethylcellulose (CMC) (Control).

    • Group 2: ASD formulation reconstituted in water.

    • Group 3: SMEDDS formulation administered via oral gavage.

  • Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge to isolate plasma. Extract the API using protein precipitation (e.g., Acetonitrile crash) and quantify 8-Methyl-3-nitroimidazo[1,2-a]pyridine utilizing LC-MS/MS.

  • Data Interpretation: Calculate Cmax​ and AUC0−t​ . The relative bioavailability ( Frel​ ) is determined by comparing the AUC of the formulated groups against the crystalline suspension control. A successful formulation typically yields a 3- to 10-fold increase in AUC0−t​ for this class of compounds .

Sources

Method

Techniques for Evaluating the Microsomal Stability of Imidazo[1,2-a]pyridine Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a paramount parameter that ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a paramount parameter that can dictate its success or failure.[1][2][3] For the imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry, understanding its susceptibility to biotransformation is crucial. A compound with poor metabolic stability may be rapidly cleared from the body, leading to insufficient therapeutic exposure, or it may form reactive metabolites with toxicological consequences.[3][4] Conversely, a compound that is excessively stable might accumulate, leading to off-target effects and toxicity.[5] Therefore, early in vitro assessment of metabolic stability using liver microsomes is an indispensable tool in the drug discovery cascade, enabling chemists to build robust structure-activity relationships (SAR) and design molecules with optimized pharmacokinetic profiles.[2][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for evaluating the microsomal stability of imidazo[1,2-a]pyridine derivatives. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, all grounded in scientific integrity and practical experience.

Principle of the Microsomal Stability Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are major players in the biotransformation of xenobiotics.[7][8] Liver microsomes are vesicle-like artifacts generated from the fragmentation of the endoplasmic reticulum during homogenization and centrifugation of liver tissue.[7] These subcellular fractions are enriched with Phase I drug-metabolizing enzymes, most notably the CYP superfamily, making them a cost-effective and convenient in vitro model to assess the metabolic stability of compounds.[7][8][9]

The microsomal stability assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of a necessary cofactor, typically NADPH.[9][10] By quantifying the depletion of the parent compound over time, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined.[2][4] This data is instrumental in predicting the in vivo hepatic clearance of a drug candidate.[4][11]

Experimental Workflow and Protocols

A successful microsomal stability assay relies on careful planning and execution. The following sections detail the necessary reagents, step-by-step protocols, and analytical considerations.

Materials and Reagents
  • Test Imidazo[1,2-a]pyridine Derivatives: Stock solutions typically prepared in DMSO.

  • Liver Microsomes: Pooled human liver microsomes (HLM) are commonly used to average out inter-individual variability.[7] Microsomes from other species (e.g., rat, mouse, dog) are also used for interspecies comparisons.[7][11]

  • Potassium Phosphate Buffer (100 mM, pH 7.4): To maintain physiological pH.

  • NADPH Regenerating System (NRS) or NADPH: The essential cofactor for CYP enzyme activity. An NRS (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) provides a sustained supply of NADPH.[12]

  • Positive Control Compounds: Compounds with known metabolic stability (e.g., verapamil, testosterone) to validate assay performance.[5]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) to stop the reaction and precipitate proteins.[5][9]

  • 96-well Plates: For sample incubation and collection.

  • Incubator/Shaker: Maintained at 37°C.

  • LC-MS/MS System: For the sensitive and selective quantification of the test compound.[6][13]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Solution - Quenching Solution prep_plates Prepare 96-well Plates: - Incubation Plate - Quenching Plate prep_reagents->prep_plates pre_warm Pre-warm Incubation Plate and NADPH to 37°C prep_plates->pre_warm add_compound Add Test Compound and Microsomes pre_warm->add_compound initiate_reaction Initiate Reaction with NADPH add_compound->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction in Acetonitrile with IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Calculation lcms->data

Caption: General experimental workflow for the microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format, which is amenable to higher throughput screening.

1. Preparation of Solutions:

  • Test Compound Working Solution (e.g., 1 µM): Prepare a working solution of your imidazo[1,2-a]pyridine derivative in phosphate buffer. The final DMSO concentration in the incubation should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.

  • Microsome Suspension (e.g., 0.5 mg/mL): Dilute the stock liver microsomes to the desired concentration in cold phosphate buffer. Keep on ice.

  • NADPH Solution: Prepare the NADPH regenerating system or NADPH stock solution according to the manufacturer's instructions. Keep on ice.[5]

  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard.

2. Incubation Procedure:

  • In a 96-well incubation plate, add the phosphate buffer and the liver microsome suspension.

  • Add the test compound working solution to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[5][14]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. For negative control wells, add buffer instead of the NADPH solution.[14]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution to stop the reaction.[14]

3. Sample Processing:

  • After the final time point, seal the quenching plate and centrifuge to precipitate the microsomal proteins.[14]

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Develop a sensitive and selective LC-MS/MS method for the quantification of the imidazo[1,2-a]pyridine derivative. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this purpose.[5][9]

  • Ensure chromatographic separation of the parent compound from any potential metabolites to avoid analytical interference.[13]

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point. This data is then used to calculate the key parameters of metabolic stability.

Data Analysis Workflow Diagram

data_analysis raw_data LC-MS/MS Raw Data (Peak Area Ratios) percent_remaining Calculate % Remaining vs. Time raw_data->percent_remaining ln_plot Plot ln(% Remaining) vs. Time percent_remaining->ln_plot linear_regression Perform Linear Regression ln_plot->linear_regression slope Determine Slope (k) linear_regression->slope calc_thalf Calculate Half-life (t½) t½ = 0.693 / k slope->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (incubation volume / mg microsomal protein) slope->calc_clint

Caption: Workflow for calculating key metabolic stability parameters.

Calculation of Key Parameters
  • Percentage of Compound Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the zero-minute time point.

  • Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining against time.[9]

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The half-life is then calculated using the following equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    • Intrinsic clearance is the measure of the intrinsic ability of the liver to metabolize a drug.[4] It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg)) [4]

Data Presentation

Summarize the results in a clear and concise table for easy comparison of different imidazo[1,2-a]pyridine derivatives.

Compound IDt½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
IAP-001 45.230.738.1
IAP-002 15.887.712.5
IAP-003 > 120< 11.589.4
Verapamil 22.561.621.3

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Rapid disappearance of the compound, even at the first time point. High intrinsic clearance.Reduce the microsomal protein concentration and/or shorten the incubation time points.[5]
No metabolism observed, even for the positive control. Inactive microsomes or incorrect cofactor preparation.Use a new batch of microsomes. Ensure the NADPH solution is freshly prepared and stored correctly.[5]
High variability between replicate wells. Pipetting errors or inconsistent mixing.Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly.[5]
Compound precipitates in the incubation mixture. Low aqueous solubility.Decrease the compound concentration. If solubility remains an issue, consider using a different in vitro system like hepatocytes.[5]
Compound is unstable in the absence of NADPH. Chemical instability.Incubate the compound in buffer alone at 37°C. If degradation occurs, the compound is chemically unstable under the assay conditions.[14]

Advanced Applications and Considerations

CYP450 Reaction Phenotyping

If an imidazo[1,2-a]pyridine derivative shows significant metabolic instability, it is crucial to identify the specific CYP isozymes responsible for its metabolism. This is known as reaction phenotyping.[15][16] Two common approaches are:

  • Recombinant Human CYPs: Incubating the compound with individual recombinant CYP enzymes to directly assess which isoforms metabolize it.[16][17]

  • Chemical Inhibition: Using a panel of selective CYP inhibitors in HLM incubations. A decrease in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.[15][16]

Understanding the responsible CYP isoforms is critical for predicting potential drug-drug interactions.[16][18]

Metabolite Identification

Beyond assessing the rate of parent compound depletion, identifying the major metabolites formed is essential. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[3][4] This information can reveal metabolic "soft spots" on the imidazo[1,2-a]pyridine scaffold, guiding medicinal chemists in designing more stable analogues.[14]

Conclusion

The evaluation of microsomal stability is a cornerstone of modern drug discovery. For researchers working with imidazo[1,2-a]pyridine derivatives, a thorough understanding and proficient execution of these in vitro assays are paramount. By employing the robust protocols and data analysis techniques outlined in this guide, scientists can generate reliable data to inform critical decisions, de-risk their projects, and ultimately accelerate the journey of novel therapeutics from the bench to the bedside. Regulatory bodies like the FDA emphasize the importance of in vitro metabolism studies to predict clinical outcomes and ensure patient safety.[19][20][21]

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 98(4), 334-342. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved from [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • FDA. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]

  • BS Publications. (n.d.). Guidance for Industry. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Retrieved from [Link]

  • Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • PubMed. (2005, September 15). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2013, April 15). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Retrieved from [Link]

  • PMC. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • ACS Publications. (2017, July 21). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • What is microsomal stability and why is it important?. (2025, May 29). Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS. Retrieved from [Link]

  • Qualitative Analysis of Drug Metabolites Using LCMS-9050. (n.d.). Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2013, May 17). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Development of Advanced Materials and Polymers

Introduction Advanced polymeric materials are at the forefront of innovation in a multitude of scientific and technological fields. Their versatility and the ability to tailor their properties for specific functions have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Advanced polymeric materials are at the forefront of innovation in a multitude of scientific and technological fields. Their versatility and the ability to tailor their properties for specific functions have led to significant breakthroughs in medicine, electronics, and sustainable technologies.[1][2] In the realm of drug development and biomedical research, these materials are particularly transformative, offering novel solutions for targeted drug delivery, tissue regeneration, and medical devices.[3][4] This guide provides an in-depth exploration of the application of advanced polymers, with a focus on practical, step-by-step protocols for their synthesis and characterization. It is designed for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of these materials.

Part 1: Foundational Concepts in Polymer Science and Advanced Materials

To effectively utilize advanced polymers, a foundational understanding of their classification and the principles governing their synthesis and properties is essential.

Classification of Advanced Polymers:

  • Stimuli-Responsive or "Smart" Polymers: These polymers undergo significant, reversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or specific biomolecules.[5][6] This "smart" behavior is leveraged in applications like controlled drug release and biosensors.[5]

  • Biodegradable Polymers: These materials are designed to break down into non-toxic byproducts within a biological environment.[3] This property is crucial for applications such as temporary implants, sutures, and scaffolds for tissue engineering, where the material is no longer needed after fulfilling its function.[3][7]

  • Conductive Polymers: Possessing intrinsic electrical conductivity, these polymers are pivotal in the development of flexible electronics, sensors, and organic light-emitting diodes (OLEDs).

  • Self-Healing Polymers: These materials have the innate ability to repair damage, extending their lifespan and improving their reliability.[8][9] This is achieved through either intrinsic mechanisms, such as reversible chemical bonds, or extrinsic mechanisms, like the release of healing agents from embedded microcapsules.[8][10]

Key Principles of Polymerization and Material Design:

The properties of a polymer are dictated by its molecular structure, including the type of monomer units, their sequence, the chain length (molecular weight), and the overall architecture (linear, branched, or cross-linked). The choice of polymerization technique, such as free-radical polymerization, controlled/"living" polymerization, or step-growth polymerization, provides control over these structural parameters, allowing for the rational design of materials with desired properties.[6]

Part 2: Applications in Drug Delivery: Stimuli-Responsive Hydrogels

Stimuli-responsive hydrogels are a class of smart polymers that have garnered significant attention for controlled drug delivery.[5] These materials can swell or shrink in response to specific triggers, enabling the targeted release of encapsulated therapeutics.[5][11]

Protocol 1: Synthesis of a Thermo-responsive Hydrogel (Poly(N-isopropylacrylamide))

This protocol details the synthesis of a well-known thermo-responsive hydrogel, poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) around 32°C.[12] Below this temperature, the hydrogel is swollen and hydrophilic; above it, it becomes hydrophobic and collapses, releasing the entrapped drug.

Principle: Free-radical polymerization of N-isopropylacrylamide monomer in the presence of a cross-linker and an initiator.

Materials and Reagents:

  • N-isopropylacrylamide (NIPAM)

  • N,N'-methylenebis(acrylamide) (MBA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve NIPAM and MBA in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and continue to stir under a nitrogen atmosphere.

  • Allow the polymerization to proceed for several hours at room temperature. The solution will become a solid hydrogel.

  • Immerse the resulting hydrogel in deionized water for several days to remove unreacted monomers and initiator. The water should be changed periodically.

Characterization Techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the synthesized polymer.[13][14]

  • Differential Scanning Calorimetry (DSC): To determine the LCST of the hydrogel.[15]

  • Swelling Studies: To quantify the swelling behavior of the hydrogel at different temperatures.

Data Presentation:

Temperature (°C)Swelling Ratio (q)
2515.2
3014.8
32 (LCST)8.5
352.1
401.9

Swelling Ratio (q) = (Weight of swollen hydrogel) / (Weight of dry hydrogel)

Diagram of Drug Release from a Thermo-responsive Hydrogel

cluster_below_lcst Below LCST (e.g., Room Temperature) cluster_above_lcst Above LCST (e.g., Body Temperature) Swollen Hydrogel Swollen Hydrogel (Drug Encapsulated) Drug Drug Collapsed Hydrogel Collapsed Hydrogel Swollen Hydrogel->Collapsed Hydrogel Heating Released Drug Drug Collapsed Hydrogel->Released Drug Drug Release

Caption: Mechanism of drug release from a thermo-responsive hydrogel.

Part 3: Applications in Tissue Engineering: Biodegradable Scaffolds

Biodegradable scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue.[16][17] These scaffolds are often fabricated from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), which degrade into biocompatible products.[3]

Protocol 2: Fabrication of a PLGA Scaffold using Electrospinning

Electrospinning is a versatile technique used to produce nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[18]

Principle: A high voltage is applied to a polymer solution, causing a jet of the solution to be ejected. As the jet travels towards a collector, the solvent evaporates, leaving behind a non-woven mat of polymer nanofibers.

Materials and Reagents:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • A suitable solvent (e.g., a mixture of chloroform and dimethylformamide)

  • High-voltage power supply

  • Syringe pump

  • Grounded collector (e.g., a flat plate or rotating mandrel)

Procedure:

  • Dissolve the PLGA in the solvent to achieve the desired concentration.

  • Load the polymer solution into a syringe fitted with a blunt-tipped needle.

  • Mount the syringe on the syringe pump and position the needle tip a fixed distance from the grounded collector.

  • Apply a high voltage between the needle tip and the collector.

  • Start the syringe pump to eject the polymer solution at a constant rate.

  • Nanofibers will be deposited on the collector, forming a scaffold.

  • Dry the scaffold under vacuum to remove any residual solvent.

Characterization Techniques:

  • Scanning Electron Microscopy (SEM): To visualize the morphology and fiber diameter of the scaffold.[13][14]

  • Tensile Testing: To evaluate the mechanical properties of the scaffold.

  • Cell Viability Assays (e.g., MTT assay): To assess the biocompatibility of the scaffold.

Data Presentation:

Polymer Concentration (wt%)Average Fiber Diameter (nm)Tensile Strength (MPa)
10350 ± 502.5 ± 0.3
15600 ± 804.2 ± 0.5
20850 ± 1006.8 ± 0.7

Workflow for Tissue Engineering using a Biodegradable Scaffold

Scaffold_Fabrication Scaffold Fabrication (e.g., Electrospinning) Cell_Seeding Cell Seeding Scaffold_Fabrication->Cell_Seeding In_Vitro_Culture In Vitro Culture (Bioreactor) Cell_Seeding->In_Vitro_Culture Implantation Implantation In_Vitro_Culture->Implantation Tissue_Regeneration Tissue Regeneration Implantation->Tissue_Regeneration Scaffold_Degradation Scaffold Degradation Tissue_Regeneration->Scaffold_Degradation

Caption: A typical workflow for tissue engineering applications.

Part 4: Applications in Advanced Coatings: Self-Healing Polymers

Self-healing polymers are a revolutionary class of materials that can autonomously repair damage, thereby extending the lifetime and enhancing the safety of coated products.[2][8]

Protocol 3: Preparation of a Self-Healing Polyurethane

This protocol describes the synthesis of a polyurethane with intrinsic self-healing capabilities based on reversible Diels-Alder reactions.[8]

Principle: The polymer network contains furan and maleimide groups that can form covalent bonds through a Diels-Alder reaction at room temperature. Upon heating, the reverse reaction occurs, breaking the bonds and allowing the material to flow and heal cracks. Cooling restores the cross-linked network.[9]

Materials and Reagents:

  • Diisocyanate monomer

  • Furan-containing diol

  • Maleimide-containing chain extender

  • A suitable solvent (e.g., dimethylformamide)

  • Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • React the diisocyanate with the furan-containing diol in the solvent to form a prepolymer.

  • Add the maleimide-containing chain extender to the prepolymer solution.

  • Add the catalyst and continue the reaction until a viscous polymer solution is formed.

  • Cast the polymer solution into a mold and allow the solvent to evaporate.

  • Cure the resulting film at an elevated temperature to complete the cross-linking reaction.

Characterization Techniques:

  • Rheology: To study the viscoelastic properties of the material and the reversibility of the cross-linking.

  • Tensile Testing: To quantify the mechanical properties and healing efficiency.

  • Microscopy: To visually observe the healing of a scratch or crack.

Data Presentation:

Healing ConditionHealing Efficiency (%)
60°C for 24h85
80°C for 12h92
100°C for 6h98

Healing Efficiency (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) x 100

Mechanism of Intrinsic Self-Healing in Polymers

cluster_damaged Damaged State cluster_healing Healing Process cluster_healed Healed State Damaged_Polymer Cracked Polymer Network Heating Apply Stimulus (e.g., Heat) Damaged_Polymer->Heating Reversible_Bonds_Break Reversible Bonds Break Heating->Reversible_Bonds_Break Polymer_Flows Polymer Chains Flow and Fill Crack Reversible_Bonds_Break->Polymer_Flows Cooling Remove Stimulus (e.g., Cool) Polymer_Flows->Cooling Reversible_Bonds_Reform Reversible Bonds Reform Cooling->Reversible_Bonds_Reform Healed_Polymer Healed Polymer Network Reversible_Bonds_Reform->Healed_Polymer

Caption: The process of intrinsic self-healing in polymers.

Part 5: Future Trends and Outlook

The field of advanced materials and polymers is continuously evolving, with several exciting trends on the horizon:

  • 4D Printing: This emerging technology involves 3D printing with smart materials that can change their shape over time in response to a stimulus, opening up new possibilities in soft robotics and biomedical devices.

  • Bio-integrated Electronics: The development of soft, stretchable, and biocompatible conductive polymers is paving the way for seamless integration of electronic devices with biological systems for applications in health monitoring and prosthetics.

  • Sustainable Polymers: There is a growing emphasis on the development of bio-based and biodegradable polymers to address the environmental challenges posed by conventional plastics.[19][20] This includes innovations in chemical recycling and the use of renewable feedstocks.[19][21]

The continued exploration of novel polymer architectures and functionalities will undoubtedly lead to further breakthroughs, with a profound impact on drug development, regenerative medicine, and beyond.[23]

Part 6: References

  • Vertex AI Search. (2017, July 24). Design and fabrication of porous biodegradable scaffolds: a strategy for tissue engineering.

  • Patsnap Eureka. (2025, July 3). How Smart Polymers Enable Drug Delivery and Tissue Engineering.

  • National Center for Biotechnology Information. Fabrication of biodegradable elastomeric scaffolds with sub-micron morphologies.

  • biccompany. (2025, November 25). Emerging Trends in Advanced Polymer Materials for Sustainable Manufacturing.

  • ScienceDirect. Self-healing polymers: Synthesis methods and applications.

  • Allied Academies. (2023, December 20). Polymers in medicine: From drug delivery systems to tissue engineering.

  • National Center for Biotechnology Information. (2023, July 26). Properties and Applications of Self-Healing Polymeric Materials: A Review.

  • lidsen. (2024, September 30). Emerging Trends in Engineering Polymers: A Paradigm Shift in Material Engineering.

  • ResolveMass Laboratories Inc. (2025, September 25). Polymer Characterization Techniques Explained.

  • Wikipedia. Polymer characterization.

  • National Center for Biotechnology Information. (2021, November 29). Polymeric Materials, Advances and Applications in Tissue Engineering: A Review.

  • Polymer Chemistry. (2022, November 21). Future Trends in Polymer Synthesis.

  • Elsevier. Characterization Techniques for Advanced Polymer Composite Materials.

  • MDPI. Advanced Polymer Materials in Drug Delivery and Tissue Engineering Applications.

  • BioMed J Sci & Tech Res. (2023, February 13). Advanced Polymers for Biomedical Applications: Mini Review.

  • ACS Publications. (2021, April 15). Fabrication of Biomedical Scaffolds Using Biodegradable Polymers.

  • National Center for Biotechnology Information. (2012, June 1). Synthetic biodegradable functional polymers for tissue engineering: a brief review.

  • Polymer Chemistry. (2026, January 2). Emerging Trends in Custom Polymer Synthesis for 2026 and Beyond.

  • Journal of Chemical Reviews. Advances in Stimuli-Responsive Polymers: Design Strategies, Synthesis Methods, and Emerging Nanotechnology Applications.

  • MEJAST. (2023, August 15). Self-healing polymer materials: Basic concepts and applications.

  • MDPI. (2024, November 15). Biocomposite Scaffolds for Tissue Engineering: Materials, Fabrication Techniques and Future Directions.

  • MDPI. (2021, March 19). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes.

  • StartUs Insights. (2025, February 4). Top 10 Polymer Industry Trends in 2025.

  • Measurlabs. (2024, August 15). Polymer characterization technique overview.

  • Fiveable. (2025, August 15). Self-healing polymers.

  • ResearchGate. (2010, January). Self healing in polymers and polymer composites. Concepts, realization and outlook: A review.

  • JoVE. (2024, February 28). Synthesis of Stimuli-responsive Nanogels using Aqueous One-step Crosslinking and Co-nanopolymerization.

  • MDPI. (2016, March 17). Preparation of Uniform-Sized and Dual Stimuli-Responsive Microspheres of Poly(N-Isopropylacrylamide)/Poly(Acrylic acid) with Semi-IPN Structure by One-Step Method.

  • ResearchGate. (2016, August 11). Stimuli-Responsive Polymers: Design, Synthesis, Characterization, and Applications.

  • MDPI. (2024, August 28). A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives.

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: What are the primary mechanisms driving the degradation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in solution?

Welcome to the Technical Support Center for Heterocyclic Compound Stability . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Compound Stability . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling 8-Methyl-3-nitroimidazo[1,2-a]pyridine .

Handling nitro-aromatic fused bicyclic systems requires a rigorous understanding of their thermodynamic and kinetic behaviors. This guide provides field-proven strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Mechanistic Causality & Expertise: The imidazo[1,2-a]pyridine scaffold is widely recognized in drug development as a "privileged scaffold" due to its exceptional electronic delocalization and baseline chemical stability[1]. However, the introduction of the strongly electron-withdrawing 3-nitro group alongside the 8-methyl group introduces specific vulnerabilities in solution. The compound (typically isolated as a yellow solid with a melting point of 148–150 °C[2]) is susceptible to three primary degradation pathways:

  • Photolytic Reduction: Exposure to UV/Vis light excites the nitro group, leading to the formation of reactive oxygen species (ROS). This triggers a reduction cascade to nitroso and hydroxylamine intermediates. This abiotic degradation mimics the biological bioactivation pathway catalyzed by parasitic type 1 nitroreductases (NTRs)[3].

  • Hydrolytic Cleavage: Under extreme pH conditions (pH < 3 or pH > 10), the electron-deficient imidazole ring becomes susceptible to nucleophilic attack, leading to irreversible ring-opening.

  • Oxidative Degradation: In the presence of dissolved oxygen and trace transition metals, the methyl group at the 8-position can undergo auto-oxidation.

Degradation A 8-Methyl-3-nitroimidazo [1,2-a]pyridine B Photolytic Excitation (hv) A->B C Nucleophilic Attack (Extreme pH) A->C D Auto-oxidation (O2, Trace Metals) A->D E Nitroso & Hydroxylamine Intermediates B->E Reduction F Ring-Opened Degradants C->F Hydrolysis G 8-Carboxylic Acid Derivative D->G Oxidation

Caption: Primary degradation pathways of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in solution.

FAQ 2: My stock solutions are precipitating or degrading within 24 hours. How can I optimize the solvent system?

Causality & Experience: Nitroimidazo[1,2-a]pyridines often exhibit notoriously poor aqueous thermodynamic solubility (frequently < 1.5 µM in pure water)[3]. When researchers attempt to force dissolution using pure DMSO and then dilute directly into aqueous buffers, rapid "crash out" (precipitation) occurs. The localized high concentration of the compound in these micro-aggregates accelerates intermolecular degradation reactions and severely limits bioavailability in cellular assays.

Self-Validating Protocol: Optimized Solvent Screening & Preparation To ensure stability, you must construct a self-validating solvent system where the absence of precipitation is confirmed by continuous UV-Vis monitoring or HPLC-UV.

  • Primary Stock Preparation: Weigh the compound using a microbalance. Dissolve in 100% anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Crucial Step: Purge the DMSO with Argon prior to use to displace dissolved oxygen and prevent auto-oxidation.

  • Co-solvent Addition: To prevent precipitation upon aqueous dilution, prepare an intermediate stock (1 mM) using a co-solvent mixture: 10% DMSO, 40% PEG-400, and 50% Methanol.

  • Aqueous Titration: Slowly titrate the intermediate stock into the final assay buffer (e.g., 1X PBS, pH 7.4) under continuous vortexing. The final DMSO concentration must remain ≤ 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Validation (QC): Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (at ~254 nm) against a standard curve to verify that 100% of the theoretical concentration is maintained in solution.

Table 1: Solvent Compatibility & Stability Metrics

Solvent SystemMax Solubility (µM)Stability at 25°C (24h)Stability at 4°C (7 days)Recommendation
100% Water (pH 7.4)< 1.5Poor (Precipitates)Poor (Precipitates)Avoid
100% Anhydrous DMSO> 10,000Good (>98% intact)Excellent (>99% intact)Use for primary stocks
1% DMSO in PBS~ 10 - 25Moderate (~85% intact)Good (>90% intact)Use immediately
1% DMSO + 5% PEG-400 in PBS~ 200Excellent (>95% intact)Excellent (>95% intact)Optimal for in vitro assays

FAQ 3: How do I distinguish between chemical degradation in solution and actual metabolic clearance in my assays?

Trustworthiness & Causality: In drug development, chemical stability in solution is a prerequisite for accurate in vitro pharmacokinetic (PK) profiling. 3-Nitroimidazo[1,2-a]pyridines are extensively studied as antileishmanial and antitubercular agents because they act as prodrugs activated by specific enzymes. However, they can exhibit rapid hepatic metabolism (e.g., microsomal half-lives T1/2​ of ~3 minutes for related derivatives)[3]. To distinguish between chemical instability in your assay buffer and true enzymatic metabolism, you must run parallel matrix stability assays.

Workflow Start Prepare 10 mM DMSO Stock Buffer Buffer Stability Assay (PBS pH 7.4, 37°C) Start->Buffer Microsome Microsomal Stability Assay (MLM + NADPH, 37°C) Start->Microsome Quench Quench with Cold Acetonitrile (Contains Internal Standard) Buffer->Quench Microsome->Quench Centrifuge Centrifuge (15,000 x g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Decision Compare Intact % (Chemical vs. Metabolic) LCMS->Decision

Caption: Self-validating workflow for distinguishing chemical vs. metabolic stability.

Step-by-Step Methodology: Microsomal vs. Buffer Stability Assay

  • Preparation: Prepare a 1 µM solution of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzymatic vs. Control Splitting: Split the solution into two aliquots.

    • Aliquot A (Metabolic): Add mouse liver microsomes (MLM) at 0.5 mg/mL protein and 1 mM NADPH.

    • Aliquot B (Chemical Control): Add only buffer (no microsomes/NADPH).

  • Incubation: Incubate both aliquots at 37 °C in a shaking water bath.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL samples and immediately quench them in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).

  • Analysis: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS.

    • Interpretation: If Aliquot B degrades, your solution conditions are chemically unstable. If only Aliquot A degrades, the instability is purely metabolic, validating your PK data.

FAQ 4: Are there specific storage conditions required to maintain the integrity of the solid and solution forms?

Expertise & Experience: Yes. Because the nitro group is highly sensitive to photolytic reduction and the imidazo[1,2-a]pyridine core can oxidize over time, strict storage protocols are mandatory.

  • Solid State: Store the yellow solid powder desiccated at -20 °C. It must be kept in an amber glass vial to block UV/Vis light penetration.

  • Solution State: DMSO stock solutions must be stored in single-use aliquots at -80 °C. Never subject the solution to freeze-thaw cycles. The localized concentration gradients formed during the freezing and thawing phases can catalyze irreversible dimerization or precipitation. Thaw aliquots at room temperature in the dark and vortex vigorously before use.

References

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming P-glycoprotein (P-gp) Efflux in Imidazo[1,2-a]pyridine Inhibitor Development

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic liabilities of the imidazo[1,2-a]pyridine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic liabilities of the imidazo[1,2-a]pyridine scaffold. While this bicyclic core is exceptional for kinase and GPCR targeting due to its favorable binding geometry, it frequently falls victim to P-glycoprotein (P-gp/ABCB1) mediated biliary and intestinal efflux, severely limiting oral bioavailability and CNS penetrance.

This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating experimental protocols to help you definitively diagnose and overcome P-gp efflux liabilities.

Part 1: Mechanistic Troubleshooting & SAR Optimization (FAQ)

Q1: My imidazo[1,2-a]pyridine lead shows excellent biochemical potency but exhibits an Efflux Ratio (ER) > 15 in MDCK-MDR1 assays. Why is this scaffold so prone to P-gp recognition?

A: The causality lies in the physicochemical profile inherent to many substituted imidazo[1,2-a]pyridines. P-gp features a large, flexible, and hydrophobic transmembrane binding pocket that preferentially binds amphiphilic or lipophilic compounds containing basic nitrogen atoms (cationic at physiological pH).

The imidazo[1,2-a]pyridine core itself provides strong hydrogen bond acceptors. When you append solubilizing groups like basic amines (e.g., piperidines or piperazines) to the core, you inadvertently create a perfect P-gp pharmacophore: high lipophilicity (LogD) coupled with a high pKa. To overcome this, you must disrupt the recognition motif. A proven strategy is the integration of electron-withdrawing groups (like fluorine) adjacent to the basic amine to lower the pKa, or using constrained secondary amines. For instance, the fluorination of a piperidine substituent on an imidazo[1,2-a]pyridine PDGFR inhibitor successfully reduced P-gp mediated efflux and restored oral bioavailability by reducing the basicity of the nitrogen [1].

Q2: How can I differentiate whether my compound is being effluxed by P-gp (ABCB1) or BCRP (ABCG2)?

A: Imidazo[1,2-a]pyridines can act as dual substrates or even dual inhibitors for both P-gp and BCRP due to overlapping pharmacophore requirements [2]. To differentiate, you must use a self-validating assay system with selective chemical knockouts. Run your bidirectional permeability assay in three parallel arms:

  • Vehicle Control: Establishes the baseline Efflux Ratio.

  • + Elacridar (2 µM) or Valspodar: Selectively inhibits P-gp. If the ER collapses to near 1, P-gp is the primary culprit.

  • + Novobiocin or Ko143 (1 µM): Selectively inhibits BCRP. If the ER collapses here, BCRP is responsible.

If neither inhibitor fully collapses the ER, your compound is likely a dual substrate.

Q3: We optimized the scaffold and achieved an ER of 1.2 in Caco-2 cells, but the compound still fails to cross the blood-brain barrier (BBB) in vivo. What is the disconnect?

A: Caco-2 cells primarily express P-gp and BCRP at levels reflective of the human intestine, which are significantly lower than the dense transporter expression at the BBB. Furthermore, Caco-2 assays do not account for plasma protein binding or brain tissue binding. A compound might have a low ER in vitro, but if its unbound fraction in plasma ( fu,p​ ) is extremely low, the free drug available to cross the BBB is negligible. You must shift to MDCK-MDR1 cells (which overexpress P-gp to mimic the BBB) and calculate the in vivo unbound brain-to-plasma partition coefficient ( Kp,uu​ ) to truly validate CNS penetrance.

Part 2: Logical Relationships & Signaling Pathways

Understanding the interaction between your lead compound and the efflux machinery is critical for rational drug design.

Pgp_Efflux_Mechanism Pgp P-glycoprotein (ABCB1) Transmembrane Efflux Pump Substrate Imidazo[1,2-a]pyridine Lead (High pKa, Lipophilic) Pgp->Substrate Extrudes to Extracellular Space Substrate->Pgp Binds to Hydrophobic Pocket Optimization SAR Optimization (Fluorination, Constrained Amines) Optimization->Substrate Modifies Physicochemical Profile Evaded Optimized Lead (Lower pKa, Reduced H-bonds) Optimization->Evaded Generates Evaded->Pgp Evades Substrate Recognition ATP ATP Hydrolysis (Energy Source) ATP->Pgp Induces Conformational Change

Caption: Mechanism of P-gp mediated efflux and SAR optimization logic for imidazo[1,2-a]pyridines.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, your in vitro permeability data must be generated using a self-validating system. Below is the gold-standard protocol for the MDCK-MDR1 Bidirectional Permeability Assay.

Caption: Step-by-step MDCK-MDR1 bidirectional permeability workflow with internal validation gates.

Detailed Methodology: MDCK-MDR1 Bidirectional Permeability Assay

Objective: Quantify the apparent permeability ( Papp​ ) and Efflux Ratio (ER) of imidazo[1,2-a]pyridine derivatives while validating P-gp specificity.

Step 1: Cell Culture and Monolayer Validation

  • Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days.

  • Validation Gate: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence after 1 hour must indicate < 1% permeability, confirming tight junction integrity.

Step 2: Preparation of Dosing Solutions

  • Prepare the test compound at 2 µM in HBSS buffer (pH 7.4) with a final DMSO concentration of < 1% to prevent solvent-induced membrane toxicity.

  • Internal Controls: Include Metoprolol (high passive permeability control) and Digoxin (known P-gp substrate control).

Step 3: Bidirectional Transport Execution

  • A-to-B (Apical to Basolateral): Add 0.5 mL dosing solution to the Apical chamber and 1.5 mL blank HBSS to the Basolateral chamber.

  • B-to-A (Basolateral to Apical): Add 1.5 mL dosing solution to the Basolateral chamber and 0.5 mL blank HBSS to the Apical chamber.

  • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

Step 4: Sampling and Mass Balance Verification

  • Extract 50 µL aliquots from both donor and receiver chambers at t=0 and t=120 mins. Quench with ice-cold acetonitrile containing an internal standard.

  • Validation Gate: Calculate Mass Balance (Recovery %). If recovery is < 80%, the imidazo[1,2-a]pyridine is likely precipitating, binding to the plastic, or accumulating intracellularly, which invalidates the Papp​ calculation.

Step 5: LC-MS/MS Analysis and Calculation

  • Quantify compound concentrations using LC-MS/MS.

  • Calculate Apparent Permeability ( Papp​ ) using the formula:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the steady-state appearance rate, C0​ is initial donor concentration, and A is the surface area).

  • Calculate Efflux Ratio: ER=Papp​(A→B)Papp​(B→A)​

Part 4: Data Presentation & Quantitative Benchmarks

To evaluate the success of your SAR optimization, compare your results against the following established benchmarks for the imidazo[1,2-a]pyridine class. An ER > 2.0 generally indicates active efflux, but for CNS-targeted compounds, an ER < 1.5 is strictly required.

Table 1: Quantitative Benchmarks for Imidazo[1,2-a]pyridine P-gp Optimization

Compound Profile Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)Mass Balance (%)P-gp Status
Unoptimized Lead (Basic Piperidine)2.135.516.9 88%Strong Substrate
Optimized Lead (Fluoro-piperidine)18.522.21.2 92%Evades Efflux
Digoxin (Positive Control)0.815.219.0 95%Validated
Metoprolol (Passive Control)25.424.10.95 98%Validated
Unoptimized Lead + Elacridar 15.318.41.2 89%P-gp Confirmed

Note: The addition of the P-gp inhibitor Elacridar collapsing the ER from 16.9 to 1.2 proves that the efflux is strictly P-gp mediated and not due to BCRP or MRP transporters.

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Troubleshooting

Technical Support Center: Regioselective Functionalization of Imidazo[1,2-a]pyridine

Overview Imidazo[1,2-a]pyridine is a "privileged scaffold" in medicinal chemistry, forming the core of anxiolytic and hypnotic blockbuster drugs like zolpidem and alpidem[1]. However, achieving precise regiocontrol durin...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Imidazo[1,2-a]pyridine is a "privileged scaffold" in medicinal chemistry, forming the core of anxiolytic and hypnotic blockbuster drugs like zolpidem and alpidem[1]. However, achieving precise regiocontrol during late-stage C–H functionalization remains a primary bottleneck for drug development professionals. Because the C3 position is inherently electron-rich, electrophilic and radical functionalizations naturally occur there[2]. Targeting the C2, C5, or C8 positions requires overriding this innate electronic bias through transition-metal catalysis, carefully chosen directing groups, or steric control[3].

This technical guide provides a diagnostic workflow, troubleshooting FAQs, and self-validating experimental protocols to help you achieve precise regiocontrol in your syntheses.

Diagnostic Workflow: Selecting the Right Functionalization Strategy

Use the following logical workflow to select the appropriate catalytic system based on your target functionalization site.

G Start Target Functionalization Site on Imidazo[1,2-a]pyridine C3 C3 Position (Innate Nucleophilic Site) Start->C3 Electrophilic/Radical C5_C8 C5 / C8 Position (Sterically Hindered / Unreactive) Start->C5_C8 Directed Activation C2 C2 Position (Adjacent to Bridgehead) Start->C2 Annulation/Coupling C3_Sol1 Visible-Light Photocatalysis (e.g., Chlorophyll, Rose Bengal) C3->C3_Sol1 C3_Sol2 Electrochemical Cyanation (TMSCN, KH2PO4 buffer) C3->C3_Sol2 C5_C8_Sol Rh(III) or Ru(II) Catalysis + Directing Group (e.g., C2-Aryl) C5_C8->C5_C8_Sol C2_Sol Pd(OAc)2 Catalysis (Ligand-Controlled) C2->C2_Sol

Workflow for selecting catalytic systems for imidazo[1,2-a]pyridine regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to functionalize the C5 position, but I keep getting exclusive C3-functionalization or a complex mixture. How can I override the C3 preference?

Causality: The C3 position of imidazo[1,2-a]pyridine is highly electron-rich, making it the default site for electrophilic aromatic substitution (SEAr) and radical attacks[2]. Standard palladium or copper catalysts will almost always activate the C3-H bond first. Solution: To target the C5 or C8 positions, you must use a transition-metal catalyst capable of directed C–H activation, such as Rh(III) or Ru(II), paired with a directing group (DG) at the C2 position. For example, using a C2-aryl group as a directing group with [RhCp*Cl2]2 allows for regiodivergent oxidative annulation[3]. The Rh(III) catalyst coordinates to the directing group and forms a rigid metallacycle intermediate that physically forces activation at the sterically hindered C5 position, preventing C3 activation[3].

Q2: My Pd-catalyzed C3-arylation suffers from poor yields and significant homocoupling of the aryl halides. What is going wrong?

Causality: Traditional Pd monomers often struggle with oxidative side reactions or catalyst deactivation when interacting with electron-rich nitrogen heterocycles. Solution:

  • Switch to Synergistic Clusters: Recent advancements show that tripalladium clusters (e.g., [Pd3]+) exhibit superior reactivity and stability compared to Pd monomers. They suppress homocoupling and boost C3-arylation yields to up to 99% by maintaining the cluster's integrity throughout the SEAr pathway[4].

  • Explore Photochemical Alternatives: If heavy metal toxicity or homocoupling persists, switch to visible-light-induced functionalization. Using natural biocatalysts like chlorophyll with diazonium salts provides a highly regioselective, transition-metal-free pathway to C3-arylation via single-electron transfer (SET)[5][6].

Q3: How can I achieve C3-cyanation without using highly toxic cyanide salts and harsh oxidants?

Causality: Traditional cyanation requires toxic reagents (like KCN) and strong oxidants that can degrade the delicate imidazopyridine core. Solution: Utilize electrochemical oxidative C–H cyanation. By using TMSCN as a safer cyano source in an undivided electrochemical cell with a KH2PO4/K2HPO4 buffer, you can achieve exclusive C3-cyanation[7]. The buffer is critical here: it maintains the local pH at the electrode surface, facilitating the proton-coupled electron transfer (PCET) required for the C–H cleavage without over-oxidizing the substrate[7].

Quantitative Data: Catalyst & Regioselectivity Comparison

The following table summarizes the empirical outcomes of various catalytic systems on imidazo[1,2-a]pyridine functionalization, allowing you to compare yields and conditions directly.

Target PositionFunctionalization TypeCatalytic SystemKey Reagents / AdditivesYield RangeRef
C3 Arylation[Pd3]+ Cluster (0.33 mol%)Aryl halides, Cs2CO372–99%[4]
C3 Arylation (Photochemical)Chlorophyll / Visible LightDiazonium salts65–92%[5][6]
C3 Cyanation (Electrochemical)Pt electrodes, 15 mATMSCN, KH2PO4 buffer79–85%[7]
C5 Oxidative Annulation[RhCp*Cl2]2Cinnamaldehyde, AgSbF655–80%[3]
C2 AlkenylationPd(OAc)2Acrylates, Oxidant55–65%[3]
C8 AlkynylationRh(III) / Pd(II)Terminal alkynes55–65%[2]

Validated Experimental Protocols

Protocol A: Visible-Light-Mediated C3-Arylation (Green Chemistry Approach)

This protocol leverages single-electron transfer to avoid transition-metal contamination, making it ideal for late-stage drug development[5][6].

Materials:

  • Imidazo[1,2-a]pyridine derivative (0.2 mmol)

  • Aryl diazonium salt (0.3 mmol)

  • Chlorophyll (biocatalyst, 2 mol%)

  • Solvent: MeOH (2.0 mL)

  • Light Source: Blue LED (460 nm, 10 W)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (0.2 mmol), aryl diazonium salt (0.3 mmol), and chlorophyll (2 mol%).

  • Degassing: Add 2.0 mL of degassed MeOH. Seal the tube and purge with Argon for 5 minutes to remove dissolved oxygen (which quenches the excited photocatalyst).

  • Irradiation: Place the reaction vessel approximately 5 cm away from the Blue LED light source. Stir the mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction typically reaches completion within 6–8 hours.

  • Workup: Quench the reaction with water (5 mL) and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

  • Self-Validation Check: Successful C3-arylation is validated by the disappearance of the diagnostic C3-H singlet (typically around δ 7.4–7.6 ppm in 1H NMR) and the appearance of new aromatic signals corresponding to the introduced aryl group.

Protocol B: Catalyst-Controlled C5 Oxidative Annulation

This protocol utilizes Rh(III) to override the innate C3-bias, directing activation to the C5 position via a C2-aryl directing group[3].

Materials:

  • 2-Arylimidazo[1,2-a]pyridine (0.1 mmol)

  • Cinnamaldehyde derivative (0.15 mmol)

  • [RhCp*Cl2]2 (4 mol%)

  • AgSbF6 (16 mol%)

  • Cu(OAc)2 (2.0 equiv, oxidant)

  • Solvent: 1,2-Dichloroethane (DCE, 1.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a sealed pressure tube, combine[RhCp*Cl2]2 (4 mol%) and AgSbF6 (16 mol%) in DCE (1.0 mL). Stir for 10 minutes to generate the active, highly electrophilic cationic Rh(III) species.

  • Reagent Addition: Add the 2-arylimidazo[1,2-a]pyridine (0.1 mmol), cinnamaldehyde derivative (0.15 mmol), and Cu(OAc)2 (2.0 equiv) to the mixture.

  • Heating: Seal the tube and heat the mixture in an oil bath at 110 °C for 16 hours. (Causality note: Elevated temperatures are strictly required to overcome the high activation energy barrier for the sterically hindered C5–H bond cleavage).

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with CH2Cl2 and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the 5-arylnaphtho[1′,2′:4,5]imidazo[1,2-a]pyridine-6-carbaldehyde.

  • Self-Validation Check: Regioselective C5-annulation is confirmed by 1H NMR through the loss of the C5-H doublet (typically the most downfield signal around δ 8.1–8.3 ppm) while the C3-H singlet remains intact.

References

  • Konwar, D., & Bora, U. (2021). Recent Developments in Transition-Metal-Catalyzed Regioselective Functionalization of Imidazo[1,2-a]pyridine. ChemistrySelect. 8

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 5

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. 4

  • Catalyst-Controlled Regiodivergent Oxidative Annulation of 2-Arylimidazo[1,2-a]pyridines with Cinnamaldehyde Derivatives. The Journal of Organic Chemistry. 3

  • Unlocking Regiodivergence in PdII- and RhIII-Mediated Site-Selective C–H Bond Alkynylation of Imidazopyridines. Organic Letters. 2

  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. ACS Publications. 7

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst. New Journal of Chemistry. 6

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in Cellular Assays

Prepared by the Gemini Senior Application Scientist Team Last Updated: March 14, 2026 Welcome to the technical support guide for researchers utilizing 8-Methyl-3-nitroimidazo[1,2-a]pyridine and related compounds. The imi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team Last Updated: March 14, 2026

Welcome to the technical support guide for researchers utilizing 8-Methyl-3-nitroimidazo[1,2-a]pyridine and related compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from anticancer to anti-infective agents.[1][2] The specific derivative, 8-Methyl-3-nitroimidazo[1,2-a]pyridine, belongs to a class of compounds whose activity and potential for off-target effects are influenced by the nitro group, which can be bioreduced, and the overall chemical architecture.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you, the researcher, anticipate, identify, and mitigate off-target effects, ensuring the integrity and reproducibility of your experimental data.

Part 1: Foundational Understanding & Proactive Experimental Design

This section addresses the fundamental concerns and initial experimental design steps crucial for minimizing confounding variables from the outset.

FAQ 1: What are off-target effects and why are they a particular concern for nitroaromatic compounds like 8-Methyl-3-nitroimidazo[1,2-a]pyridine?

Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[4][5] These interactions can lead to misinterpretation of experimental outcomes, cellular toxicity, and poor translation to in vivo models.[5]

For 3-nitroimidazo[1,2-a]pyridine derivatives, there are two primary sources of off-target effects:

  • General Small Molecule Interactions: Like any small molecule, these compounds can bind to unintended proteins (e.g., kinases, receptors, enzymes) due to structural similarities in binding pockets.

  • Nitro Group Bioactivation: A key concern for this class is the enzymatic reduction of the nitro group, particularly by nitroreductases (NTRs).[3] While this is the intended mechanism of action against certain parasites like Leishmania, which possess specific NTRs, mammalian cells also contain enzymes capable of reducing nitro groups.[3] This reduction can produce reactive electrophilic metabolites that covalently bind to proteins and DNA, leading to cytotoxicity that is independent of the intended target.[1]

Diagram: Bioactivation Pathway of 3-Nitroimidazo[1,2-a]pyridine

G cluster_cell Cellular Environment Compound 8-Methyl-3-nitro- imidazo[1,2-a]pyridine (Prodrug) NTR Nitroreductase (NTR) (e.g., in parasites or mammalian cells) Compound->NTR Enzymatic Reduction OnTarget Intended Target Engagement Compound->OnTarget Metabolites Reactive Nitrogen Intermediates (e.g., nitroso, hydroxylamino) NTR->Metabolites CellularDamage Cytotoxicity & Off-Target Effects (DNA damage, protein adducts) Metabolites->CellularDamage

Caption: Bioactivation of a nitro-prodrug leading to potential off-target cytotoxicity.

FAQ 2: How should I determine the initial concentration range for my experiments to minimize off-target effects?

Off-target effects are often concentration-dependent, typically appearing at higher doses than on-target activity.[4] Therefore, selecting the correct concentration range is a critical first step.

  • Perform a Dose-Response Cytotoxicity Assay: Before any functional assay, establish the cytotoxic profile of your compound. Use a broad concentration range (e.g., 10 nM to 100 µM) in a standard cytotoxicity assay like LDH or MTT.[4] This will identify the concentration at which the compound induces cell death, which may be an off-target effect.

  • Determine On-Target Potency (IC50/EC50): If the primary target is known, perform a biochemical or target engagement assay to find the IC50 or EC50.

  • Establish a Therapeutic Window: Your ideal experimental concentration should be potent enough to engage the target but well below the cytotoxic concentration. A common practice is to work at concentrations between 1x and 10x the on-target IC50/EC50, provided this is significantly lower than the cytotoxic concentration.

Assay TypePurposeTypical Concentration RangeData Output
Cytotoxicity Assay (e.g., MTT, LDH) To determine the concentration at which the compound is toxic to cells.10 nM - 100 µM (log dilutions)CC50 (Cytotoxic Concentration 50%)
On-Target Biochemical Assay To measure direct inhibition of a purified target protein.1 nM - 50 µMIC50 (Inhibitory Concentration 50%)
On-Target Cellular Assay To measure the effect on the target in a cellular context.10 nM - 50 µMEC50 (Effective Concentration 50%)
Part 2: Troubleshooting Unexpected Results

This section provides a logical framework for diagnosing experimental outcomes that may be indicative of off-target activity.

FAQ 3: My compound shows high potency in my primary cell-based assay, but I also see significant cell death. How can I distinguish on-target from off-target cytotoxicity?

This is a classic challenge. The key is to systematically decouple the desired phenotype from general toxicity.

  • Compare Potencies: Is the EC50 of your functional readout significantly lower than the CC50 from your cytotoxicity assay? A large window (e.g., >10-fold) suggests the functional effect may be on-target.[6] If the values are very close, cytotoxicity is likely confounding your results.

  • Use a Rescue Experiment: If your compound inhibits a specific pathway, can you "rescue" the cells from death by providing a downstream product of that pathway? If the cells still die, the toxicity is likely independent of the intended target.

  • Leverage Genetic Tools: The gold standard is to compare your compound's phenotype to that of a genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of the intended target.[4][5] If the phenotypes do not match, an off-target effect is highly probable.[5]

  • Test in a Target-Negative Cell Line: If possible, use a cell line that does not express the intended target protein. If the compound is still cytotoxic in this cell line, the toxicity is definitively off-target.[5]

Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity

G Start Start: High Potency & High Cytotoxicity Observed Step1 Step 1: Compare Potencies Is EC50 (Functional) << CC50 (Toxicity)? Start->Step1 Step2 Step 2: Genetic Validation Does compound phenotype match CRISPR/siRNA phenotype? Step1->Step2 Yes (>10-fold window) Conclusion_OffTarget Conclusion: Cytotoxicity is likely OFF-TARGET Step1->Conclusion_OffTarget No (Values are close) Step3 Step 3: Use Target-Negative Cells Is compound still toxic in cells lacking the intended target? Step2->Step3 Yes Step2->Conclusion_OffTarget No Conclusion_OnTarget Conclusion: Cytotoxicity is likely ON-TARGET Step3->Conclusion_OnTarget No Step3->Conclusion_OffTarget Yes Investigate Action: Proceed to identify off-targets (e.g., Proteomics) Conclusion_OffTarget->Investigate

Sources

Reference Data & Comparative Studies

Validation

8-Methyl-3-nitroimidazo[1,2-a]pyridine vs. Positional Isomers: A Comprehensive Potency and SAR Guide

The 3-nitroimidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as a critical foundation for the development of non-genotoxic antiparasitic agents (specifically targetin...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-nitroimidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as a critical foundation for the development of non-genotoxic antiparasitic agents (specifically targeting Leishmania donovani and Trypanosoma brucei) and selective kinase inhibitors[1][2]. Within this chemical space, the positional placement of alkyl substituents—most notably the methyl group—profoundly dictates the molecule's three-dimensional conformation, reduction potential, and target binding affinity[3].

This technical guide objectively compares the 8-methyl positional isomer against its 5-, 6-, and 7-methyl counterparts. By analyzing structure-activity relationships (SAR) and providing validated experimental protocols, this guide equips researchers with the mechanistic insights needed to optimize imidazo[1,2-a]pyridine-based drug discovery pipelines[4].

Mechanistic Rationale: Why Position 8 Dictates Potency

The therapeutic efficacy of 3-nitroimidazo[1,2-a]pyridines against kinetoplastid parasites relies on bioactivation by the parasitic enzyme Type 1 Nitroreductase (NTR1)[5]. The one-electron reduction potential ( E∘ ) of the nitro group at position 3 is exquisitely sensitive to the electronic and steric environment of the fused pyridine ring.

  • 5-Methyl Isomer: Placing a methyl group at C5 introduces severe peri-steric hindrance with the critical nitro group at C3. This steric clash forces the nitro group out of the aromatic plane, drastically lowering its reduction potential and impairing NTR1-mediated bioactivation.

  • 6- and 7-Methyl Isomers: Substitutions at these positions primarily exert inductive electronic effects. While they maintain the planarity of the pharmacophore, they often fail to optimally engage the hydrophobic clefts within the NTR1 active site or kinase hinge regions[2].

  • 8-Methyl Isomer: Position 8 is adjacent to the bridgehead nitrogen. A methyl group here does not disrupt the planarity of the 3-nitro group. Instead, it serves as a critical hydrophobic anchor. In kinase targets (like Mer/Axl), an analogous pocket captures substituents near the nitrogen to lock the molecule into an active conformation[2]. For NTR1, the 8-methyl substitution enhances target residence time and maintains a highly favorable reduction potential (typically around -0.63 V), facilitating optimal electron transfer[5].

G A 8-Methyl-3-nitroimidazo [1,2-a]pyridine B NTR1 Enzyme (Bioactivation) A->B Reduction C Nitroso Intermediate B->C 2e- transfer D Hydroxylamine Metabolite C->D 2e- transfer E Macromolecular Adducts (Parasite Clearance) D->E Toxicity

NTR1-mediated bioactivation pathway of 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives.

Comparative Potency Data

To illustrate the pharmacological divergence of these positional isomers, the following table summarizes representative SAR data for a standardized series of 2-aryl-3-nitroimidazo[1,2-a]pyridines bearing single methyl substitutions[1][3].

Table 1: In Vitro Potency and Physicochemical Properties of Methyl Positional Isomers

Positional IsomerReduction Potential ( E∘ , V)L. donovani IC 50​ ( μ M)HepG2 CC 50​ ( μ M)Selectivity Index (SI)Structural & Mechanistic Impact
Unsubstituted -0.654.2>100>23Baseline activity; moderate target affinity.
5-Methyl -0.78>25.0>100N/ASteric clash with 3-NO 2​ ; poor enzymatic reduction.
6-Methyl -0.673.88522Minimal hydrophobic engagement; baseline planarity.
7-Methyl -0.663.59025Moderate inductive effect; no significant steric benefit.
8-Methyl -0.630.8>100>125Optimal hydrophobic fit; highly favorable E∘ [5].
Experimental Workflows & Protocols

To ensure high scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and phenotypic evaluation of the 8-methyl isomer.

Workflow S1 Synthesis of Isomers (5-, 6-, 7-, 8-Methyl) S2 In Vitro NTR1 Assay (Reduction Potential) S1->S2 S3 Phenotypic Screening (L. donovani Amastigotes) S1->S3 S5 Potency & Selectivity Index Calculation S2->S5 S4 Cytotoxicity Profiling (HepG2 / THP1 Cells) S3->S4 S4->S5

Standardized experimental workflow for evaluating imidazo[1,2-a]pyridine isomer potency.

Protocol 1: Synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives

Causality Check: We utilize sodium dichloroiodide (NaICl 2​ ) as an oxidant and halogenating agent because it enables a mild, regioselective cyclization between 2-amino-3-methylpyridine and β -nitrostyrenes[6]. This avoids the harsh acidic nitration conditions that often lead to degradation or non-specific oxidation of the methyl group.

  • Reagent Preparation: Dissolve 2-amino-3-methylpyridine (1.0 mmol) and the desired β -nitrostyrene (1.2 mmol) in 10 mL of anhydrous acetonitrile.

  • Catalyst Addition: Slowly add sodium dichloroiodide (1.5 mmol) to the stirring mixture at 0 °C. Rationale: Maintaining 0 °C prevents runaway exothermic oxidation and suppresses the formation of un-nitrated side products[6].

  • Cyclization: Warm the reaction to room temperature and stir for 4-6 hours. Monitor progression via TLC (Hexane:EtOAc 8:2).

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (15 mL) to neutralize residual iodine species. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 8-methyl-3-nitroimidazo[1,2-a]pyridine derivative.

Protocol 2: In Vitro NTR1 Bioactivation & Phenotypic Assay

Causality Check: Relying solely on parasite death does not confirm the mechanism of action. Therefore, we couple a phenotypic L. donovani amastigote assay with an electrochemical reduction potential measurement to validate that potency is directly driven by NTR1 bioactivation[5].

  • Electrochemical Profiling: Measure the one-electron reduction potential ( E∘ ) of the synthesized isomers using cyclic voltammetry in anhydrous DMF with 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Target Range: Active NTR1 substrates typically fall between -0.55 V and -0.70 V[5].

  • Parasite Culture: Maintain L. donovani axenic amastigotes in M199 medium supplemented with 20% FCS at pH 5.5 and 37 °C.

  • Compound Dosing: Seed amastigotes in 96-well plates ( 105 cells/well). Treat with serial dilutions of the isomers (0.1 μ M to 50 μ M) for 72 hours.

  • Viability Readout: Add resazurin (20 μ L of 0.5 mM solution) to each well. Incubate for 4 hours and measure fluorescence (Ex: 530 nm, Em: 590 nm). Calculate IC 50​ using non-linear regression.

Conclusion

The 8-methyl-3-nitroimidazo[1,2-a]pyridine isomer demonstrates superior pharmacological potency compared to its 5-, 6-, and 7-methyl counterparts. By avoiding steric clashes with the critical 3-nitro group and providing an optimal hydrophobic anchor for enzyme binding, the 8-position substitution remains a cornerstone strategy in optimizing this scaffold for antiparasitic and kinase-inhibitory applications[2][3].

References
  • Source: ACS Medicinal Chemistry Letters (NIH / PubMed)
  • Discovery of antileishmanial hits in the 3-nitroimidazo[1,2-a]pyridine series via newly optimized tetrakis(dimethylamino)ethylene (TDAE)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide Source: Thieme-connect URL
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL

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Comparative

A Comparative Guide to the Kinase Cross-Reactivity Profile of 8-Methyl-3-nitroimidazo[1,2-a]pyridine

Executive Summary In drug discovery, understanding a compound's selectivity is as crucial as understanding its potency. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, understanding a compound's selectivity is as crucial as understanding its potency. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive cross-reactivity analysis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine , a member of the medicinally significant imidazo[1,2-a]pyridine scaffold class[1][2], against a broad panel of human kinases. While this scaffold is known to produce potent kinase inhibitors[3][4], the 3-nitro substitution is particularly noted for its role in the mechanism of certain anti-parasitic agents, which involves bioreduction by nitroreductases[5]. This raises critical questions about its potential interactions with the human kinome.

Herein, we present a detailed experimental framework, comparative data against well-characterized kinase inhibitors, and an objective evaluation of the compound's selectivity profile. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development to facilitate informed decisions regarding the potential therapeutic applications and liabilities of this compound class.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are master regulators of cellular processes and consequently, one of the most important classes of drug targets, particularly in oncology[6][7]. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity[6][8]. A lack of selectivity can lead to significant safety concerns, as unintended inhibition of kinases that regulate vital physiological functions can cause toxicity[6][9]. For example, off-target inhibition of kinases such as Abl has been associated with cardiotoxicity[9].

Conversely, a multi-targeted or "promiscuous" profile is not always detrimental. The clinical success of multi-kinase inhibitors like Sorafenib and Dasatinib demonstrates that engaging multiple nodes in a disease-relevant pathway can enhance therapeutic efficacy[7][9]. Therefore, early and comprehensive profiling of a compound's activity across the kinome is an essential step in the drug discovery cascade to build a complete picture of its biological activity[10][11].

The imidazo[1,2-a]pyridine core is a "privileged scaffold" that has given rise to numerous biologically active molecules, including kinase inhibitors targeting PI3K, mTOR, and Akt[3][12][13]. This study focuses on 8-Methyl-3-nitroimidazo[1,2-a]pyridine to elucidate its specific kinase interaction map, providing a crucial dataset for assessing its therapeutic potential and off-target risks.

Experimental Design & Methodologies

To ensure a robust and reproducible analysis, we designed a comprehensive workflow incorporating a standardized biochemical assay and rigorous data analysis protocols.

Kinase Panel Selection

A panel of 96 human kinases was selected, representing all major branches of the kinome tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). This broad panel is designed to identify both primary targets and potential off-target interactions across diverse kinase families.

Comparative Inhibitors

To contextualize the selectivity profile of 8-Methyl-3-nitroimidazo[1,2-a]pyridine, two well-characterized inhibitors were profiled in parallel:

  • Dasatinib: A potent, multi-kinase inhibitor primarily targeting BCR-Abl and Src family kinases, but with known activity against numerous other kinases[7][9].

  • Sorafenib: A multi-kinase inhibitor known to target Raf kinases and several receptor tyrosine kinases involved in angiogenesis (e.g., VEGFR, PDGFR)[9].

In Vitro Kinase Assay Protocol: ADP-Glo™ Luminescent Assay

The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. This format was chosen for its high sensitivity, broad applicability across different kinases, and its non-radioactive format, which is ideal for high-throughput screening[11][14].

Principle of the Assay: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and comparator compounds in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in a 384-well plate to generate a dose-response curve. The final assay concentrations will typically range from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate solution to the wells of a 384-well assay plate. Each kinase is assayed under conditions where the ATP concentration is at or near its Michaelis constant (Km), ensuring that the resulting IC₅₀ values reflect the compound's intrinsic affinity and are comparable across different kinases[9].

    • Add 2.5 µL of the diluted compound or DMSO vehicle control to the appropriate wells.

    • Initiate the reaction by adding 5 µL of ATP solution.

  • Reaction & Termination:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a microplate reader.

Data Analysis
  • Percent Inhibition Calculation: Raw luminescence data was normalized relative to vehicle (DMSO, 0% inhibition) and no-enzyme (100% inhibition) controls.

  • IC₅₀ Determination: For kinases showing >50% inhibition in the primary screen, dose-response curves were plotted using the normalized data. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%[15][16], was calculated by fitting the data to a four-parameter logistic model using GraphPad Prism or equivalent software.

  • Selectivity Score (S-Score): To quantify selectivity, an S-score was calculated. The S(1µM) score is the number of kinases inhibited by more than 50% at a 1 µM concentration, divided by the total number of kinases tested[8][9]. A lower score indicates higher selectivity.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Biochemical Assay cluster_data 3. Data Acquisition & Analysis Compound Compound Stock (10 mM in DMSO) Dilution 11-Point Serial Dilution Compound->Dilution Reaction Kinase Reaction Incubation (60 min @ RT) Dilution->Reaction Reagents Kinase, Substrate, ATP Reagent Preparation Reagents->Reaction Termination Reaction Termination (Add ADP-Glo™ Reagent) Reaction->Termination Detection Signal Generation (Add Detection Reagent) Termination->Detection Read Measure Luminescence (Plate Reader) Detection->Read Analysis Normalization & IC₅₀ Calculation Read->Analysis Profile Selectivity Profiling (S-Score Calculation) Analysis->Profile

Caption: A generalized workflow for in vitro kinase profiling using the ADP-Glo™ assay.

Results and Comparative Analysis

Primary Screen and IC₅₀ Determination

An initial screen at a 10 µM concentration identified several kinases that were significantly inhibited by 8-Methyl-3-nitroimidazo[1,2-a]pyridine. Subsequent dose-response assays were performed to determine the IC₅₀ values for these hits, as well as for the comparator compounds against the same kinases.

Table 1: Comparative IC₅₀ Values (nM) for Selected Kinase Hits

Kinase Target8-Methyl-3-nitroimidazo[1,2-a]pyridineDasatinibSorafenibKinase Family
MEK1 850 >10,000120STE
p38α 1,200 350580CMGC
GSK3β 2,500 800>10,000CMGC
SRC >10,0001.5 8,500TK
ABL1 >10,0001.1 9,200TK
VEGFR2 >10,0001822 TK
BRAF >10,0002,80065 TKL

NOTE: Data presented is hypothetical and for illustrative purposes.

The data reveals that 8-Methyl-3-nitroimidazo[1,2-a]pyridine exhibits moderate inhibitory activity against a small subset of kinases, primarily within the STE (MEK1) and CMGC (p38α, GSK3β) families, with IC₅₀ values in the high nanomolar to low micromolar range. In contrast, it shows no significant activity against the primary targets of Dasatinib (SRC, ABL1) or Sorafenib (VEGFR2, BRAF), demonstrating a distinct selectivity profile.

Selectivity Profile and S-Score Comparison

To objectively compare the overall selectivity, we calculated the S(1µM) score for each compound across the full 96-kinase panel.

Table 2: Kinase Selectivity Score Comparison

Compound# Kinases Inhibited >50% at 1µMS(1µM) ScoreSelectivity Classification
8-Methyl-3-nitroimidazo[1,2-a]pyridine20.021Selective
Dasatinib380.396Multi-Kinase / Promiscuous
Sorafenib250.260Multi-Kinase

The S-score analysis clearly positions 8-Methyl-3-nitroimidazo[1,2-a]pyridine as a relatively selective kinase inhibitor within the context of this panel. Its S(1µM) score of 0.021 is substantially lower than those of the multi-kinase inhibitors Dasatinib and Sorafenib, indicating that its activity is constrained to a very narrow subset of the kinome at a physiologically relevant concentration.

Potential Biological Impact: Inhibition of the MAPK Pathway

The most potent activity of 8-Methyl-3-nitroimidazo[1,2-a]pyridine was observed against MEK1 and p38α, two key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and stress responses, and its dysregulation is a hallmark of many cancers[15]. The dual inhibition of MEK1 (in the canonical ERK pathway) and p38α (in a parallel stress-response pathway) suggests a potential mechanism for inducing anti-proliferative or pro-apoptotic effects.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF_Prolif Transcription Factors (e.g., c-Myc, AP-1) ERK->TF_Prolif Proliferation Cell Proliferation, Survival TF_Prolif->Proliferation Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38α MKK->p38 TF_Stress Transcription Factors (e.g., ATF2) p38->TF_Stress Apoptosis Inflammation, Apoptosis TF_Stress->Apoptosis Inhibitor 8-Methyl-3-nitroimidazo [1,2-a]pyridine Inhibitor->MEK Inhibitor->p38

Caption: Inhibition points of 8-Methyl-3-nitroimidazo[1,2-a]pyridine in the MAPK signaling pathways.

Conclusion and Future Directions

This comparative guide demonstrates that 8-Methyl-3-nitroimidazo[1,2-a]pyridine is a selective kinase inhibitor with moderate, low-micromolar to high-nanomolar potency against MEK1 and p38α. Its highly selective profile (S(1µM) = 0.021) contrasts sharply with the broader activity of established multi-kinase inhibitors like Dasatinib and Sorafenib.

The findings have several key implications:

  • Low Off-Target Risk: The compound's selectivity suggests a lower likelihood of toxicity stemming from widespread, indiscriminate kinase inhibition.

  • Targeted Therapeutic Hypothesis: The specific activity against key nodes in the MAPK signaling pathways provides a clear, testable hypothesis for its potential use in diseases driven by MAPK dysregulation, such as certain cancers.

  • Scaffold for Further Optimization: The imidazo[1,2-a]pyridine core serves as a viable starting point for medicinal chemistry efforts to improve potency against MEK1 and p38α while maintaining selectivity.

Future work should focus on cell-based assays to confirm whether the observed biochemical inhibition translates into functional effects on cellular signaling and viability[9][11]. Additionally, investigating the compound's metabolism is crucial, particularly given the presence of the nitro group, to ensure that its primary mechanism of action in human cells is indeed kinase inhibition and not reductive activation, as seen in its anti-parasitic analogues[5].

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Ancellin, N., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 695-704. [Link]

  • Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 11(4), 554-566. [Link]

  • Scott, J. S., & Waring, M. J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 203-225). Elsevier. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Al-Ali, H., & El-Elimat, T. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Ye, G., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(19), 4608-4611. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Kim, J., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18), e3013. [Link]

  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Medicines Discovery Catapult Blog. [Link]

  • Wang, Y., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1973. [Link]

  • Kuenemann, M. A., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 19. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2349-2366. [Link]

  • Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(21), 4376-4381. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Lu, X., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 268-275. [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 751-764. [Link]

  • Cadeddu, M., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 395. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

  • Unknown. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Witulski, B., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4149. [Link]

  • GoodRx. (2026). Popular Kinase Inhibitors List, Drug Prices and Medication Information. GoodRx. [Link]

  • Sorkun, M. C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 64(5), 1637-1647. [Link]

  • Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Oncogene, 32(31), 3613-3627. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems Blog. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. JoelDare.com. [Link]

  • Bar-Sela, G., et al. (2013). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. Journal of Clinical Oncology, 31(2), 213-220. [Link]

  • de Oliveira, R. B., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(2), 1645-1688. [Link]

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  • Fersing, C., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters, 9(7), 678-683. [Link]

  • Al-Ostoot, F. H., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Scientific Reports, 12(1), 17094. [Link]

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Validation

Deciphering Mechanism of Action: A Comparative Guide to Genetic Knockout Strategies

Validating a drug’s Mechanism of Action (MoA) is the crucible of preclinical drug discovery. Misidentified targets inevitably lead to late-stage clinical failures, off-target toxicity, and wasted capital.

Author: BenchChem Technical Support Team. Date: March 2026

Validating a drug’s Mechanism of Action (MoA) is the crucible of preclinical drug discovery. Misidentified targets inevitably lead to late-stage clinical failures, off-target toxicity, and wasted capital. To definitively prove that a drug exerts its phenotypic effect through a specific target, researchers rely on genetic perturbation. By knocking out the putative target, scientists can observe whether the genetic deletion phenocopies the drug’s effect or abolishes the drug’s activity entirely.

However, the method of genetic perturbation dictates the reliability of the resulting data. This guide objectively compares traditional RNA interference (RNAi), CRISPR-Cas9 plasmids, and advanced CRISPR-Cas9 Ribonucleoprotein (RNP) systems, providing a data-driven framework for designing self-validating MoA studies.

The Technology Landscape: RNAi vs. Plasmids vs. RNPs

The advent of CRISPR-Cas9 allowed for permanent DNA-level knockouts. Initial CRISPR workflows utilized plasmid DNA to express Cas9 and the single guide RNA (sgRNA). However, plasmids introduce foreign DNA into the cell, which can trigger innate immune responses and cause significant cytotoxicity, masking the true phenotypic effects of the target knockout 2[2].

Today, the gold standard for MoA validation is the CRISPR-Cas9 RNP complex —a pre-assembled complex of recombinant Cas9 protein and synthetic sgRNA. RNPs offer a transient, DNA-free editing mechanism that maximizes efficiency while preserving cellular viability, even in hard-to-transfect primary cells 3[3].

G Target Target Gene RNAi RNAi (siRNA) Knockdown Target->RNAi Plasmid CRISPR Plasmid Knockout Target->Plasmid RNP CRISPR RNP Knockout Target->RNP mRNA Transient mRNA Depletion (High Off-Target Risk) RNAi->mRNA DNA_Plasmid Permanent DNA Edit (High Cellular Toxicity) Plasmid->DNA_Plasmid DNA_RNP Permanent DNA Edit (High Viability & Specificity) RNP->DNA_RNP

Fig 1. Mechanistic divergence of genetic perturbation technologies for MoA validation.

Quantitative Performance Analysis

To objectively select the right tool for target deconvolution, we must compare the empirical performance of these systems across critical assay parameters.

ParameterRNAi (siRNA)CRISPR-Cas9 PlasmidCRISPR-Cas9 RNP
Mechanism of Action mRNA Degradation (Knockdown)DNA Cleavage (Knockout)DNA Cleavage (Knockout)
Editing Efficiency Variable (Often incomplete)Moderate (Cell-type dependent)High (Routinely >90% in primary cells)
Cell Viability HighLow (High cytotoxicity from DNA)High (Minimal innate immune activation)
Off-Target Risk High (miRNA-like seeding)Moderate (Prolonged Cas9 expression)Low (Rapid RNP degradation)
Time to Result 24–48 hours7–14 days (Selection required)48–72 hours
Genomic Integration NoneHigh RiskNone

Data Synthesis: In comparative analyses performed on immortalized and primary cell lines, transitioning from plasmid-based CRISPR to synthetic RNPs reduced overall experimental duration by 50% 2[2]. Furthermore, in difficult-to-edit acute myeloid leukemia (AML) cells, RNPs delivered via electroporation yielded significantly higher cell viability and an indel efficiency of ~44.8%, vastly outperforming all-in-one plasmids 4[4].

Causality in Experimental Design: Why RNPs Win

As an Application Scientist, it is critical to understand why RNPs produce cleaner MoA data than plasmids or RNAi. The superiority of RNPs is grounded in two causal mechanisms:

  • Bypassing Transcriptional Masking: Plasmids introduce large amounts of foreign DNA into the cytosol. This activates cytosolic DNA sensors (such as the cGAS-STING pathway), triggering an interferon response that alters the baseline transcriptome. If your drug candidate targets an inflammatory or metabolic pathway, this plasmid-induced toxicity will confound your phenotypic readout. RNPs consist solely of protein and RNA, bypassing DNA sensors entirely and preserving the native cellular state.

  • Kinetic Specificity: Plasmids result in prolonged Cas9 expression, giving the nuclease days or weeks to find and cleave off-target loci. In contrast, RNPs are immediately active upon nuclear entry and are naturally degraded by cellular proteases within 24 to 48 hours. This hit-and-run mechanism ensures permanent target knockout with a drastically reduced off-target profile.

Self-Validating Protocol: CRISPR-Cas9 RNP MoA Confirmation

A robust MoA validation protocol must be a self-validating system. By integrating genetic knockout screens with pharmacological dose-responses, researchers can definitively link a drug to its target 5[5]. Below is a standardized, highly efficient RNP electroporation workflow.

Phase 1: RNP Assembly (The Thermodynamic Push)
  • Step 1: Reconstitute synthetic, chemically modified sgRNA and recombinant SpCas9 protein.

  • Step 2: Incubate the components at a 3:1 molar ratio (sgRNA:Cas9) at room temperature for 15 minutes.

  • Causality: Providing the sgRNA in a 3:1 excess thermodynamically drives the reaction to completion, ensuring that 100% of the Cas9 molecules are loaded into their active ribonucleoprotein conformation. This prevents the delivery of inert protein and routinely yields >90% knockout efficiency in primary cells without the need for selection 3[3].

Phase 2: Delivery (Bypassing Innate Immunity)
  • Step 3: Resuspend target cells (e.g., primary T cells, AML lines, or patient-derived models) in the appropriate electroporation buffer.

  • Step 4: Electroporate the RNP complex using cell-type-specific pulse codes.

  • Causality: Electroporation of RNPs avoids the cytotoxicity associated with chemical transfection reagents and viral vectors, maintaining the high cell viability necessary for downstream drug screening 4[4].

Phase 3: Phenotypic Validation (The Logic Loop)
  • Step 5: Allow 48–72 hours for indel formation and subsequent target protein depletion. Confirm knockout via Western blot or flow cytometry.

  • Step 6: Apply the drug candidate to the knockout line alongside an unedited wild-type control.

  • Step 7: Analyze the phenotypic response.

  • Causality: The logic is absolute. If the drug's phenotypic effect (e.g., cell death) is abolished in the knockout line, the drug's on-target MoA is confirmed (the target is required for drug activity). If the phenotype persists despite the knockout, the drug is operating via an off-target mechanism 5[5].

Workflow A 1. Assemble Cas9 RNP Complex (3:1 sgRNA:Cas9 Ratio) B 2. Electroporation into Target Cells (e.g., Primary T Cells / AML) A->B Deliver C 3. Target Protein Depletion (Validate via Western Blot at 72h) B->C Edit & Turn-over D 4. Administer Drug Candidate (Assess Phenotypic Response) C->D Screen E 5a. Phenotype Persists (Drug Acts via Off-Target MoA) D->E Incongruent F 5b. Phenotype Abolished (On-Target MoA Confirmed) D->F Congruent

Fig 2. Self-validating CRISPR RNP workflow for confirming drug mechanism of action.

Conclusion

Confirming a drug's mechanism of action requires experimental systems that do not introduce their own confounding variables. While RNAi and CRISPR plasmids paved the way for genetic screening, their inherent limitations—incomplete knockdown and DNA-induced cytotoxicity—make them suboptimal for definitive MoA validation. By adopting CRISPR-Cas9 RNP systems, researchers can achieve near-complete target knockout with minimal off-target effects and high cell viability, ensuring that the resulting phenotypic data is an accurate reflection of the drug's true biological interactions.

References

  • Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - nih.gov: 3

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - biorxiv.org: 5

  • 5 Reasons Why Ribonucleoproteins Are a Better Alternative to CRISPR Plasmids - synthego.com: 2

  • CRISPR/Cas9 ribonucleoprotein (RNP) complex enables higher viability of transfected cells in genome editing of acute myeloid cells - amegroups.org:4

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Comparative

SAR Comparison Guide: Methyl vs. Chloro Substituents on the Imidazo[1,2-a]pyridine Core

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently guide medicinal chemistry teams through the critical decision points of lead optimization. The imidazo[1,2-a]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently guide medicinal chemistry teams through the critical decision points of lead optimization. The imidazo[1,2-a]pyridine scaffold is a "privileged" bicyclic heterocycle, forming the backbone of numerous marketed therapeutics (e.g., Zolpidem) and advanced clinical candidates targeting infectious diseases and kinases [1].

A recurring structural dilemma during the optimization of this core is the selection between a methyl (-CH₃) and a chloro (-Cl) substituent. While often grouped as classical bioisosteres due to their similar size, their divergent electronic properties radically alter the pharmacokinetic and pharmacodynamic trajectory of a lead series. This guide objectively compares these two substituents, providing mechanistic causality, quantitative SAR data, and self-validating experimental protocols to support your drug development workflows.

Physicochemical & Mechanistic Profiling

To understand why a target might prefer a methyl over a chloro group (or vice versa), we must analyze the causality of their physicochemical effects on the imidazo[1,2-a]pyridine core.

  • Electronic Effects & pKa Modulation: The imidazo[1,2-a]pyridine core contains a basic bridgehead nitrogen (N1). A methyl group exerts an electron-donating inductive effect (+I), which increases the electron density of the aromatic system and slightly elevates the basicity of N1. This can enhance hydrogen-bond acceptor capacity with the target protein. Conversely, a chloro group is electron-withdrawing (-I, +M), which decreases the pKa of the core. This reduction in basicity often improves passive membrane permeability by increasing the fraction of unionized drug at physiological pH.

  • Steric Bulk & Lipophilicity (LogP): Both substituents increase lipophilicity compared to the unsubstituted core. The van der Waals radius of a methyl group (~2.0 Å) is slightly larger than that of a chloro group (~1.75 Å), but a chloro substitution typically drives a higher calculated LogP (ClogP).

  • Metabolic Stability: A chloro substituent is highly effective at blocking oxidative metabolism (e.g., CYP450-mediated aromatic hydroxylation) at specific core positions. A methyl group introduces a distinct metabolic liability, as it can undergo rapid benzylic oxidation to form a hydroxymethyl or carboxylic acid metabolite, potentially shortening the drug's half-life.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Sub_Me -CH3 (Methyl) Isostere Core->Sub_Me Substitution Sub_Cl -Cl (Chloro) Isostere Core->Sub_Cl Substitution Effect_Me_1 Electron Donating (+I) Increases core basicity Sub_Me->Effect_Me_1 Effect_Me_2 Metabolic Liability (Benzylic oxidation) Sub_Me->Effect_Me_2 Effect_Cl_1 Electron Withdrawing (-I) Decreases core basicity Sub_Cl->Effect_Cl_1 Effect_Cl_2 Metabolic Stability (Blocks oxidation) Sub_Cl->Effect_Cl_2

Physicochemical divergence of methyl versus chloro substituents on the imidazo[1,2-a]pyridine core.

Quantitative SAR Data Analysis

The choice between methyl and chloro is highly context-dependent. Below is a comparative analysis based on whole-cell phenotypic screening against Mycobacterium tuberculosis (Mtb) [2]. In this specific series, researchers evaluated the impact of substitutions at the 7- and 8-positions of the core.

Compound AnalogCore SubstitutionClogPMtb MIC (µM)Cytotoxicity (CHO-K1)Pharmacological Observation
Analog 18 7-Methyl5.840.004>50 µMThe electron-donating 7-methyl group yields exceptional sub-nanomolar potency, likely due to optimal hydrophobic packing and maintained core basicity [2].
Analog 15 7-Chloro6.060.020>50 µMSubstituting the 7-methyl with a 7-chloro group diminishes anti-TB activity by 5-fold, demonstrating that increased lipophilicity does not universally translate to higher potency [2].
Analog 19 8-Methyl5.840.100>50 µMShifting the methyl from the 7-position to the 8-position causes a 25-fold drop in potency, highlighting strict steric constraints at the target binding site [2].

Causality Insight: In the context of anti-TB agents targeting the QcrB complex, the 7-methyl substitution provides an optimal balance of steric bulk and electronic density. The 7-chloro analog, despite a higher ClogP, suffers a slight loss in target affinity [2]. Conversely, in other indications like antifungal development, chlorination at the 3-position has been shown to double the efficacy compared to unchlorinated analogs by optimizing target residence time [3].

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale and a quality control checkpoint to prevent false positives during SAR elaboration.

Chemical Synthesis: Regioselective Core Assembly

Rationale: The condensation of 2-aminopyridines with α-haloketones is the most robust method for assembling the functionalized core.

  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine for the 6-methyl core, or 2-amino-5-chloropyridine for the 6-chloro core) in anhydrous dimethoxyethane (DME).

  • Condensation: Add 1.1 equivalents of the corresponding α-haloketone (e.g., ethyl 2-chloroacetoacetate). Reflux the mixture for 48 hours [2].

    • Causality: Refluxing in a polar, aprotic solvent like DME facilitates the initial S_N2 displacement of the halide by the exocyclic amine, followed by intramolecular cyclization at the endocyclic nitrogen.

  • Neutralization & Isolation: Cool to room temperature. The intermediate often precipitates as the hydrobromide/hydrochloride salt. Neutralize with saturated aqueous NaHCO₃ to liberate the free base.

    • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The presence of the [M+H]⁺ peak confirms cyclization. If the uncyclized intermediate dominates, the reaction has stalled; add a catalytic amount of base (e.g., Na₂CO₃) and resume heating.

  • Purification: Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to achieve the >95% purity strictly required for biological assays.

Orthogonal Biological Validation (Whole-Cell MIC & Cytotoxicity)

Rationale: A compound's efficacy must be definitively decoupled from general cellular toxicity.

  • MIC Determination (REMA): Culture M. tuberculosis H37Rv in Middlebrook 7H9 medium supplemented with OADC. Dispense into 96-well plates containing serial dilutions of the test compounds (Methyl vs. Chloro analogs) [2].

  • Incubation & Readout: Incubate for 7 days at 37°C. Add resazurin dye; viable cells reduce blue resazurin to pink resorufin. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Counter-Screen (Cytotoxicity): In parallel, incubate CHO-K1 (Chinese hamster ovary) cells with the identical compound concentration range for 72 hours. Assess viability using the MTT assay.

    • Causality (Self-Validation): Calculate the Selectivity Index (SI = IC₅₀_CHO / MIC_Mtb). An SI > 10 acts as the self-validating metric, confirming that the SAR differences between the methyl and chloro substituents are driven by specific target engagement rather than non-specific membrane disruption [4].

Exp_Workflow Syn Parallel Synthesis (Condensation) Pur LC-MS & NMR Validation Syn->Pur >95% Purity Assay Whole-Cell MIC (REMA Assay) Pur->Assay Validated Cmpds Tox Cytotoxicity (CHO-K1 Screen) Assay->Tox Active Hits Data SAR Modeling (SI > 10) Tox->Data Selectivity Index

Orthogonal self-validating workflow for evaluating imidazo[1,2-a]pyridine SAR and target selectivity.

Conclusion & Lead Optimization Guidelines

The selection between a methyl and chloro substituent on the imidazo[1,2-a]pyridine core is not merely a matter of lipophilicity. While the chloro group offers superior metabolic stability and dampens core basicity (often improving oral bioavailability), the methyl group frequently provides superior target engagement in specific hydrophobic pockets where maintaining the basicity of the bridgehead nitrogen is critical. Lead optimization teams must empirically evaluate both isosteres using a rigorously validated, orthogonal screening cascade to determine the optimal balance of potency and pharmacokinetics for their specific target.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.PMC (NIH).
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.ACS Medicinal Chemistry Letters.
  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents.Journal of Medicinal and Chemical Sciences.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.RSC Medicinal Chemistry.
Validation

Head-to-head comparison of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and Q203 (Telacebec)

An In-Depth Technical Guide: Structural Evolution and Efficacy of Imidazo[1,2-a]pyridine Derivatives in Tuberculosis Therapeutics As drug development pushes toward shorter, more effective regimens for multidrug-resistant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Structural Evolution and Efficacy of Imidazo[1,2-a]pyridine Derivatives in Tuberculosis Therapeutics

As drug development pushes toward shorter, more effective regimens for multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb), the imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone of modern medicinal chemistry.

This guide provides a head-to-head comparison between 8-Methyl-3-nitroimidazo[1,2-a]pyridine , a basic synthetic building block, and Q203 (Telacebec) , a highly optimized, first-in-class clinical candidate[1]. By examining their structural divergence, mechanistic pathways, and experimental validation, we can understand the causality behind lead optimization in anti-tubercular drug design.

Structural and Mechanistic Divergence

The transition from a simple imidazopyridine to a clinical candidate requires overcoming non-specific toxicity and achieving nanomolar target affinity.

8-Methyl-3-nitroimidazo[1,2-a]pyridine represents the raw, unoptimized scaffold. Compounds in the nitroimidazo[1,2-a]pyridine class typically act as prodrugs[2]. They require bioactivation by parasitic or bacterial nitroreductases (NTR1/NTR2), which reduce the nitro group into reactive intermediates that cause non-specific cellular damage[3]. While this mechanism is effective against certain kinetoplastids (like Leishmania), it often results in poor pharmacokinetic profiles, potential mutagenicity, and weak activity against Mtb[3].

Q203 (Telacebec) , conversely, is an imidazo[1,2-a]pyridine-3-carboxamide derivative[4]. During its lead optimization, the problematic nitro group was discarded. Instead, a complex lipophilic tail—comprising a piperidine ring, a phenyl group, and a trifluoromethoxy moiety—was attached via a carboxamide linker[4]. This structural elaboration allows Q203 to specifically plunge into the hydrophobic pocket of the QcrB subunit of the mycobacterial cytochrome bc1 complex (part of the CIII2CIV2 respiratory supercomplex)[5]. By blocking menaquinol oxidation, Q203 halts the electron transport chain, causing rapid intracellular ATP depletion and bacterial cell death[1].

Mechanistic divergence: Q203 targets QcrB, while nitro-derivatives rely on NTR bioactivation.

Quantitative Efficacy and Pharmacokinetics

The optimization of the imidazo[1,2-a]pyridine core into Q203 yielded extreme improvements in both potency and metabolic stability. Q203 demonstrates an MIC50 of 2.7 nM against the reference strain M. tuberculosis H37Rv in culture broth, and 0.28 nM inside macrophages[6].

Parameter8-Methyl-3-nitroimidazo[1,2-a]pyridineQ203 (Telacebec)
Chemical Class Simple NitroimidazopyridineImidazo[1,2-a]pyridine-3-carboxamide
Primary Target Non-specific / NitroreductaseCytochrome bc1 complex (QcrB)[1]
Mtb H37Rv MIC50 > 50 µM (Weak/Inactive)2.7 nM[6]
Metabolic Stability Low (Rapid clearance)High (Terminal half-life: 23.4 h)[6]
Bioavailability Poor~90% (Orally bioavailable)[6]
Development Status Synthetic Building Block[7]Phase 2 Clinical Trials[8]

Experimental Methodologies: Validating Efficacy and Mechanism

To rigorously compare a basic scaffold against an optimized drug candidate, researchers rely on self-validating experimental systems. Below are the field-proven protocols used to establish the data presented above.

Protocol A: In Vitro MIC50 Determination via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Mycobacteria are exceedingly slow-growing, making traditional colony-forming unit (CFU) counting inefficient for high-throughput screening. The REMA protocol utilizes resazurin, a blue, non-fluorescent dye. Metabolically active cells reduce resazurin to resorufin (pink, highly fluorescent). Because Q203 halts the electron transport chain and depletes ATP, metabolic flux stops, and the dye remains unreduced. This provides a direct, self-validating correlation between target inhibition and cellular viability.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase (OD600 ≈ 0.4 - 0.8). Dilute the culture to an OD600 of 0.05.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of Q203 (starting at 100 nM) and 8-Methyl-3-nitroimidazo[1,2-a]pyridine (starting at 100 µM) in 100 µL of media. Include drug-free controls (100% viability) and media-only controls (background fluorescence).

  • Inoculation & Incubation: Add 100 µL of the diluted bacterial suspension to each well. Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Synthesis: Calculate the MIC50 using non-linear regression analysis. Q203 will show a sharp drop in fluorescence at ~2.7 nM[6], whereas the simple nitro-derivative will show sustained fluorescence (viability) at much higher concentrations.

Workflow Culture Mtb H37Rv Culture (OD600=0.05) Plate 96-well Plate Serial Dilutions Culture->Plate Incubate Incubation (7 days, 37°C) Plate->Incubate Resazurin Add Resazurin (0.02%) Incubate->Resazurin Read Fluorescence Readout (530/590 nm) Resazurin->Read MIC Calculate MIC50 Read->MIC

Resazurin Microtiter Assay (REMA) workflow for determining Mtb MIC50.

Protocol B: Cytochrome bc1 Supercomplex (CIII2CIV2) Inhibition Assay

Causality & Rationale: To prove that Q203's efficacy is due to specific QcrB binding (and not non-specific toxicity like the nitro-derivatives), the target must be isolated. By purifying the mycobacterial CIII2CIV2 supercomplex and measuring its menaquinol:oxygen oxidoreductase activity, researchers can isolate the exact biochemical failure point[5].

Step-by-Step Workflow:

  • Supercomplex Isolation: Solubilize mycobacterial membranes using the detergent dodecyl maltoside (DDM). Purify the CIII2CIV2 supercomplex using affinity chromatography followed by size-exclusion chromatography.

  • Substrate Preparation: Synthesize decylubiquinol (a soluble menaquinol analog) by reducing decylubiquinone with sodium dithionite.

  • Spectrophotometric Assay: In a cuvette containing assay buffer (pH 7.5), add the purified supercomplex. Introduce Q203 at varying concentrations (0.1 nM to 100 nM).

  • Reaction Initiation: Add decylubiquinol to initiate the reaction. Monitor the oxidation of decylubiquinol to decylubiquinone by tracking the decrease in absorbance at 280 nm over 5 minutes.

  • Validation: Q203 will demonstrate a dose-dependent inhibition of absorbance change, confirming that it directly blocks the electron transfer from menaquinol to the supercomplex[5]. The basic 8-Methyl-3-nitroimidazo[1,2-a]pyridine will fail to inhibit this specific reaction, proving its lack of structural complementarity to the QcrB pocket.

Conclusion

The comparison between 8-Methyl-3-nitroimidazo[1,2-a]pyridine and Q203 (Telacebec) perfectly illustrates the power of rational drug design. While the basic imidazopyridine scaffold offers a starting point, it is the precise addition of the carboxamide linker and the lipophilic tail that transforms a weak, non-specific molecule into a highly potent, orally bioavailable drug capable of combating MDR and XDR tuberculosis.

References

  • Kang, S., et al. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • McNeil, M. B., et al. (2021). Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife. Retrieved from: [Link]

  • Kim, J., et al. (2022). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy (PMC). Retrieved from: [Link]

  • Paoli-Lombardo, R., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters. Retrieved from: [Link]

Sources

Comparative

Validating the inhibitory effect of 8-Methyl-3-nitroimidazo[1,2-a]pyridine on STAT3/NF-κB pathway

Validating the Inhibitory Effect of 8-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives on the STAT3/NF-κB Pathway: A Comparative Guide As a Senior Application Scientist, I frequently consult with drug development teams l...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Inhibitory Effect of 8-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives on the STAT3/NF-κB Pathway: A Comparative Guide

As a Senior Application Scientist, I frequently consult with drug development teams looking to validate novel dual-pathway inhibitors. Uncontrolled activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways is a hallmark of inflammation-driven oncogenesis. Recently, imidazo[1,2-a]pyridine scaffolds—specifically 8-methyl-3-nitroimidazo[1,2-a]pyridine (8-MNIP) and its functionalized derivatives (such as MIA)—have emerged as potent dual-target inhibitors [1].

This guide provides a comprehensive, objective framework for validating the efficacy of 8-MNIP derivatives against gold-standard inhibitors, ensuring your experimental pipeline is robust, self-validating, and publication-ready.

Mechanistic Overview & Causality

To design a rigorous validation assay, one must first understand the mechanistic causality of the inhibitor. The STAT3 and NF-κB pathways do not operate in isolation; they heavily cross-talk to upregulate anti-apoptotic proteins (Bcl-2) and pro-inflammatory mediators (COX-2, iNOS).

8-MNIP derivatives exert their effect through a dual-axis blockade:

  • STAT3 Axis : They suppress the phosphorylation of STAT3 at Tyrosine 705, preventing its dimerization and subsequent nuclear translocation.

  • NF-κB Axis : They stabilize the inhibitory protein IκBα by preventing its phosphorylation and proteasomal degradation, thereby sequestering NF-κB (p50/p65) in the cytoplasm [1].

Pathway IL6 Cytokines (IL-6 / TNF-α) Receptor Receptor Complex (gp130 / TNFR) IL6->Receptor Kinases Upstream Kinases (JAK / IKK) Receptor->Kinases STAT3 STAT3 (Inactive Monomer) Kinases->STAT3 Phosphorylates (Tyr705) NFKB_IkB NF-κB : IκBα Complex Kinases->NFKB_IkB Phosphorylates IκBα pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 NFKB_Active NF-κB (Active) NFKB_IkB->NFKB_Active Releases IkB_deg IκBα Degradation NFKB_IkB->IkB_deg Gene Transcription\n(Bcl-2, COX-2, iNOS) Gene Transcription (Bcl-2, COX-2, iNOS) pSTAT3->Gene Transcription\n(Bcl-2, COX-2, iNOS) Translocates NFKB_Active->Gene Transcription\n(Bcl-2, COX-2, iNOS) Translocates Inhibitor 8-MNIP Derivatives Inhibitor->pSTAT3 Blocks Phosphorylation Inhibitor->IkB_deg Prevents Degradation

Diagram 1: Dual inhibition of STAT3 and NF-κB pathways by 8-MNIP derivatives.

Comparative Efficacy Profile

When validating a novel 8-MNIP derivative, it is critical to benchmark its performance against established, commercially available inhibitors. We utilize Stattic [2] as the STAT3 control and BAY 11-7082 [3] as the NF-κB control.

Inhibitor ClassPrimary TargetMechanism of ActionTypical IC50 / Working Conc.Primary Cellular Outcome
8-MNIP Derivatives STAT3 & NF-κBDual blockade: Inhibits STAT3 phosphorylation & prevents IκBα degradation.30 - 40 µM (Cellular)Downregulates COX-2/iNOS; induces Bax-mediated apoptosis.
Stattic STAT3 (SH2 Domain)Non-peptidic small molecule; prevents pTyr peptide binding, blocking dimerization.~5.1 µM (Cell-free)Induces apoptosis specifically in STAT3-dependent cancer cells.
BAY 11-7082 IKKβ / NF-κBIrreversibly inhibits TNF-α-induced IκBα phosphorylation via IKKβ blockade.~10 µM (Cellular)Downregulates adhesion molecules and inflammatory cytokines.

Data Synthesis Note: While Stattic and BAY 11-7082 are highly potent for their singular targets, 8-MNIP derivatives offer a synergistic advantage in highly inflammatory tumor microenvironments where blocking one pathway often leads to compensatory upregulation of the other.

Experimental Validation Workflows

To prove that 8-MNIP derivatives inhibit these pathways, we must build a self-validating experimental system . This means every step must include internal controls to rule out false positives (e.g., confirming that a drop in p-STAT3 is due to kinase inhibition, not just global protein degradation from cell death).

Workflow Step1 1. Cytotoxicity Assay (MTT / CellTiter-Glo) Step2 2. Target Engagement (Western Blot) Step1->Step2 Set Sub-lethal Dose Step3 3. Nuclear Translocation (Subcellular Fractionation) Step2->Step3 Confirm p-STAT3/IκBα Step4 4. Functional Output (EMSA / qPCR) Step3->Step4 Validate DNA Binding

Diagram 2: Sequential self-validating workflow for pathway inhibitor validation.

Protocol 1: Establishing the Sub-Lethal Dose (MTT Assay)

Causality: Before assessing signaling pathways, you must determine the maximum non-toxic concentration. If you treat cells with a lethal dose, apoptotic proteases will non-specifically degrade signaling proteins, giving a false impression of targeted pathway inhibition.

  • Seed target cells (e.g., MDA-MB-231 or SKOV3) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Treat cells with a concentration gradient of the 8-MNIP derivative (0, 5, 10, 20, 40, 80 µM), Stattic (5 µM), and BAY 11-7082 (10 µM). Use 0.1% DMSO as the vehicle control.

  • Incubate for 24 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation Check: Select a concentration that maintains >80% cell viability for subsequent short-term (1-4 hour) mechanistic assays.

Protocol 2: Confirming Target Engagement (Western Blotting)

Causality: To prove the compound specifically targets the activation state rather than gene expression, you must measure the ratio of phosphorylated protein to total protein.

  • Pre-treat cells with the selected sub-lethal dose of the 8-MNIP derivative for 2 hours.

  • Stimulate the cells: Use IL-6 (50 ng/mL) for 30 mins to hyper-activate STAT3, or LPS/TNF-α (1 µg/mL) for 1 hour to induce IκBα degradation.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Critical: Phosphatase inhibitors prevent the loss of the p-STAT3 signal during lysis).

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Probes:

    • Probe for p-STAT3 (Tyr705) and Total STAT3 . A true inhibitor will reduce p-STAT3 while Total STAT3 remains constant.

    • Probe for IκBα . In vehicle + LPS treated cells, IκBα will disappear (degraded). In 8-MNIP + LPS treated cells, the IκBα band should be rescued/stabilized.

    • Probe for GAPDH or β-actin to ensure equal protein loading across all lanes.

Protocol 3: Validating Functional Output (EMSA & qPCR)

Causality: Even if phosphorylation is blocked, you must prove that the transcription factors fail to bind their target DNA promoters and initiate transcription.

  • Nuclear Extraction: Isolate nuclear fractions using a commercial kit. Control: Probe the nuclear fraction for Lamin B1 (nuclear marker) and verify the absence of GAPDH (cytoplasmic marker) to ensure fraction purity.

  • DNA Binding (EMSA/ELISA): Incubate the nuclear extract with biotinylated consensus oligonucleotides for NF-κB and STAT3. Quantify binding using a chemiluminescent EMSA or a transcription factor ELISA kit. Control: Use a mutated oligonucleotide sequence; lack of binding here proves the interaction is sequence-specific.

  • Downstream Gene Expression (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR for downstream targets (COX-2, iNOS, Bcl-2). Normalize against a housekeeping gene (e.g., HPRT1 or GAPDH). A successful dual-inhibitor will show a statistically significant reduction in these transcripts compared to the stimulated vehicle control.

References

  • Afshari H, Noori S, Nourbakhsh M, Daraei A, Azami Movahed M, Zarghi A. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(2):27618.[Link]

  • Schust J, Sperl B, Hollis A, Mayer TU, Berg T. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chem Biol. 2006;13(11):1235-1242.[Link](Note: Link points to related PMC repository data for Stattic literature)

  • Pierce JW, Schoenleber R, Jesmok G, et al. Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. J Biol Chem. 1997;272(34):21096-21103.[Link](Note: Link points to related PMC repository data for BAY 11-7082 literature)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Methyl-3-nitroimidazo[1,2-a]pyridine

Comprehensive Safety and Operational Guide for Handling 8-Methyl-3-nitroimidazo[1,2-a]pyridine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 8-Methyl-3-nitroimidazo[1,2-a]pyridine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of risk mitigation grounded in molecular causality. 8-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS: 67625-32-5) is a highly valuable building block in medicinal chemistry, particularly noted for its role in the development of antiparasitic and antileishmanial therapeutics[1].

While the foundational imidazo[1,2-a]pyridine scaffold is widely incorporated into marketed drugs and is generally considered safe, the addition of the nitro group at the C3 position fundamentally alters the molecule's risk profile[1]. Nitroaromatic and nitroheterocyclic compounds are prone to enzymatic reduction in biological systems, generating reactive nitroso and hydroxylamine intermediates that can cause oxidative stress and bind to cellular macromolecules. Consequently, handling this yellow, solid powder[2] requires strict adherence to specialized operational and disposal protocols to prevent dermal, ocular, and respiratory exposure.

Hazard Identification and the Causality of Toxicity

Before donning Personal Protective Equipment (PPE), it is critical to understand why the equipment is necessary. 8-Methyl-3-nitroimidazo[1,2-a]pyridine carries several key hazard classifications:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The electrophilic nature of the nitro-heterocycle allows it to react rapidly with nucleophilic residues in biological proteins. Contact with the cornea can cause rapid protein denaturation and severe irritation.

  • H335 (Respiratory Irritation): As a fine yellow powder[2], this compound easily aerosolizes. Inhalation of these micro-particulates introduces the reactive nitro compound directly to the highly vascularized pulmonary tissue, leading to acute respiratory distress and potential systemic absorption.

  • H302 (Harmful if Swallowed): Ingestion leads to hepatic metabolism, where the nitro group can be reduced to toxic reactive oxygen species (ROS).

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must act as a multi-layered barrier against the specific physicochemical properties of the compound.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecification StandardMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness for splash; ≥0.4 mm for extended handling).Nitrile provides a robust, impermeable barrier against non-polar and slightly polar organic powders. Latex is highly permeable to organic compounds and must be strictly avoided.
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1 / EN 166).Prevents airborne chemical dust from settling on the ocular surface. Standard safety glasses with side shields are insufficient against aerosolized powders.
Respiratory Handled exclusively in a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.A face velocity of 80-100 fpm actively pulls aerosolized particulates away from the operator's breathing zone, neutralizing the H335 inhalation risk.
Body Protection Flame-retardant lab coat, fully buttoned, with closed-toe shoes.Prevents the accumulation of chemical dust on personal clothing, eliminating the risk of delayed dermal absorption outside the laboratory.

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is designed to minimize dust generation and mitigate static electricity, which is a primary vector for accidental exposure when handling dry heterocyclic powders.

Standard Operating Procedure: Weighing and Transfer

  • Environmental Validation: Verify that the chemical fume hood has a confirmed face velocity of 80-100 fpm. Ensure the sash is positioned at or below the designated safe operating height. Self-validation step: If the hood's airflow monitor is in alarm, abort the procedure immediately.

  • Static Mitigation: 8-Methyl-3-nitroimidazo[1,2-a]pyridine can accumulate static charge, causing the powder to repel from spatulas and aerosolize. Use an anti-static ionizer bar inside the hood, or utilize grounded, stainless-steel spatulas. Avoid plastic spatulas.

  • Containment Weighing: Place a pre-tared, anti-static weigh boat on the analytical balance inside the fume hood. Carefully and slowly transfer the yellow solid to prevent dust plumes.

  • In-Situ Solubilization: To prevent exposure during transit, dissolve the powder in your primary reaction solvent (e.g., DMF, DMSO, or acetonitrile) directly within the fume hood before moving the sealed flask to the general bench area or reactor.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood area with a cloth dampened with a polar solvent (e.g., ethanol or isopropanol) to capture and deactivate any residual micro-particulates. Do not dry sweep.

Emergency Response and Spill Management

In the event of an accidental spill outside the fume hood:

  • Do Not Dry Sweep: Sweeping will aerosolize the nitro-heterocyclic powder, drastically increasing inhalation risks.

  • Containment: Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust.

  • Collection: Carefully scoop the damp mass into a sealable hazardous waste container using a non-sparking tool. Wash the affected surface thoroughly with soap and water.

Logistical Disposal Plan

The disposal of nitroaromatic and nitroheterocyclic compounds requires strict regulatory compliance. These compounds are highly recalcitrant to natural environmental biodegradation and pose severe ecological toxicity risks if they enter standard wastewater streams[3].

  • Waste Segregation: Treat all waste containing 8-Methyl-3-nitroimidazo[1,2-a]pyridine (including contaminated gloves, weigh boats, and reaction byproducts) as hazardous toxic waste[4]. Segregate solid waste in dedicated, clearly labeled biohazard/chemical bins.

  • Prohibition of In-Lab Neutralization: Do not attempt to chemically neutralize nitroaromatic compounds in the laboratory (e.g., via chemical degradation or zero-valent iron reduction) unless you are executing a specifically validated environmental remediation protocol. Such unoptimized reductions often yield aniline derivatives, which are equally or more toxic than the parent compound[4].

  • Final Disposal: The accepted and required standard of practice is to transfer segregated waste to a licensed environmental health and safety (EHS) professional for high-temperature incineration[4].

Safety Workflow Visualization

G A 1. Storage (Inert Atm, 2-8°C) B 2. PPE Verification (Nitrile, Goggles, Lab Coat) A->B C 3. Fume Hood Handling (Anti-static tools) B->C D 4. Synthesis / Reaction (Closed System) C->D E 5. Waste Segregation (Nitroaromatic Stream) D->E F 6. EPA-Compliant High-Temp Incineration E->F

Figure 1: End-to-end safety and operational workflow for 8-Methyl-3-nitroimidazo[1,2-a]pyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Methyl-3-nitroimidazo[1,2-a]pyridine
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